Cannabitriol
Description
Structure
3D Structure
Properties
CAS No. |
11003-36-4 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3 |
InChI Key |
ZLYNXDIDWUWASO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Synonyms |
cannabitriol |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Cannabitriol: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a lesser-known phytocannabinoid found in the Cannabis sativa plant. First reported in 1966, its complex chemical nature and low abundance have made it a challenging yet intriguing subject of study. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, synthesizing available data to support further research and development in the field of cannabinoid science. A notable point of clarification is the existence of different structural isomers referred to as this compound in scientific literature, leading to some ambiguity which this guide will address.
Chemical Structure and Isomerism
The term "this compound" has been used to describe at least two distinct chemical structures, leading to confusion in the literature regarding its molecular formula.
One identified structure of this compound possesses the molecular formula C21H30O4 and a molecular weight of approximately 346.47 g/mol .[1][2] This structure is frequently cited in various scientific contexts.
However, another compound, identified as (±)-trans-Cannabitriol , is listed in chemical databases such as PubChem with the molecular formula C20H28O4 and a molecular weight of approximately 332.43 g/mol .[3][4]
This guide will focus on the more predominantly cited C21H30O4 structure, while acknowledging the existence of the C20H28O4 isomer. The IUPAC name for one of the stereoisomers of the C21H30O4 structure is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol.[2] The existence of various stereoisomers, including (+)-CBT and racemic mixtures, has been noted.[2]
The initial isolation of a compound named "this compound" was reported by Obata and Ishikawa in 1966.[5] The structural elucidation of a this compound was later detailed by Chan, Magnus, and Watson in 1976, and further characterization of different isomers, including (+)-cannabitriol, was described by Elsohly and colleagues in 1977.[6][7]
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are sparse. The following table summarizes the available information.
| Property | Value | Source(s) |
| Molecular Formula | C21H30O4 | [1][2] |
| Molecular Weight | 346.47 g/mol | [1][2] |
| Boiling Point | 500 °C (for "CBT C5") | [8] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | [9][10][11] |
It is important to note that the boiling point data is for a related compound and may not be representative of all this compound isomers. Cannabinoids are generally lipophilic and thus have low aqueous solubility.[9][11]
Spectroscopic Data
The structural elucidation of this compound has relied on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification and structural confirmation of cannabinoids.[6][14] For this compound, GC-MS (Gas Chromatography-Mass Spectrometry) is often used, typically requiring derivatization (e.g., silylation) to increase volatility.[6] The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.[6]
Pharmacological Properties
The pharmacological profile of this compound is not as extensively studied as that of major cannabinoids like THC and CBD. However, preliminary research suggests several potential therapeutic activities.
Mechanism of Action
The precise mechanism of action of this compound is not fully understood. It is believed to interact with the endocannabinoid system, though its binding affinities for the primary cannabinoid receptors, CB1 and CB2, are not well-defined.[6] Some evidence suggests a low affinity for the CB1 receptor, which would be consistent with its reported non-psychoactive nature.[6]
Potential Therapeutic Effects
-
Anti-estrogen and Aromatase Inhibition: this compound has been identified as a potential antiestrogen and aromatase inhibitor.[1] This suggests its potential application in the research of hormone-sensitive conditions.
-
Glaucoma: An early study indicated that this compound might reduce intraocular pressure, suggesting a potential therapeutic role in glaucoma.
-
Anti-inflammatory and Neuroprotective Properties: Some studies suggest that this compound may possess anti-inflammatory and neuroprotective properties, common among many cannabinoids.
The following table summarizes the known pharmacological activities of this compound.
| Activity | Target/Pathway | Evidence Level | Source(s) |
| Anti-estrogen | Estrogen Receptor | Preclinical | [1] |
| Aromatase Inhibition | Aromatase Enzyme | Preclinical | [1] |
| Intraocular Pressure Reduction | Not specified | Preclinical (in rabbits) |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and pharmacological testing of this compound are not widely published in a standardized format. The following sections provide a generalized overview based on common methodologies in cannabinoid research.
Isolation of this compound
The isolation of this compound from Cannabis sativa plant material typically involves the following steps:
-
Extraction: The dried and ground plant material is extracted with a non-polar solvent such as hexane or ethanol.
-
Chromatography: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of cannabinoids. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel cannabinoid like this compound.
Aromatase Inhibition Assay (General Protocol)
While a specific protocol for testing this compound's effect on aromatase is not available, a general in vitro aromatase inhibition assay can be described as follows. This is a hypothetical workflow based on standard molecular biology techniques.
Conclusion
This compound remains a relatively understudied phytocannabinoid with a complex and somewhat ambiguous chemical identity. The clarification of its structural isomers is crucial for advancing research. The preliminary findings on its pharmacological properties, particularly as an antiestrogen and aromatase inhibitor, warrant further investigation. This technical guide has synthesized the available data to provide a foundational understanding of this compound's chemical structure and properties, highlighting the significant gaps in knowledge that future research must address to unlock its full therapeutic potential. Detailed experimental studies are needed to provide quantitative data on its physicochemical properties, confirm its pharmacological activities, and elucidate its mechanisms of action.
References
- 1. This compound, (+-) | C20H28O4 | CID 155804790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H30O4 | CID 11551959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 11003-36-4 | Benchchem [benchchem.com]
- 10. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. (+/-)9,10-Dihydroxy-delta6a(10a)-tetrahydrocannabinol and (+/-)8,9-dihydroxy-delta6a(10a)-tetrahydrocannabinol: 2 new cannabinoids from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The structure of this compound | Semantic Scholar [semanticscholar.org]
The Discovery and Isolation of Cannabitriol: A Technical Guide
Abstract
Cannabitriol (CBT) is a minor phytocannabinoid that has been part of the scientific record for over half a century. Despite its early discovery, it remains one of the less-studied cannabinoids. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the key scientific milestones and the methodologies employed. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical landscape of Cannabis sativa and the potential of its lesser-known constituents.
Introduction
This compound (CBT) is a structural analog of tetrahydrocannabinol (THC) and is recognized as one of the many cannabinoids produced by the Cannabis sativa plant. It is typically found in trace amounts and is considered to be an oxidation product of THC. The history of CBT is marked by a few key discoveries that have laid the groundwork for our current understanding of this compound. This guide will walk through the timeline of its discovery, the elucidation of its structure, and the methods used to isolate and characterize it.
Historical Timeline and Key Discoveries
The journey of this compound from an unknown plant constituent to a characterized molecule involved several key research efforts over more than a decade.
| Year | Researchers | Key Discovery/Contribution | Source |
| 1966 | Obata and Ishikawa | First isolation of a Gibbs-positive compound, later identified as this compound, from Japanese hemp. | Agricultural and Biological Chemistry |
| 1976 | Chan, Magnus, and Watson | Elucidation of the chemical structure of this compound. | Experientia |
| 1977 | ElSohly, El-Feraly, and Turner | Isolation and characterization of (+)-cannabitriol from a Cannabis sativa L. extract. | Lloydia |
Isolation and Characterization Methodologies
Extraction from Plant Material
The initial step in isolating this compound involves extracting the cannabinoids from the cannabis plant material. A common method for this is solvent extraction.
Experimental Protocol: Generalized Hexane Extraction
-
Preparation of Plant Material: Dried and ground Cannabis sativa plant material (buds, leaves) is used as the starting material.
-
Solvent Extraction: The plant material is subjected to extraction with a non-polar solvent, such as hexane, to isolate the cannabinoids and other lipophilic compounds. This can be done using a Soxhlet apparatus or by simple maceration.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude cannabis extract.
-
Further Purification: The crude extract, which contains a complex mixture of cannabinoids, terpenes, and other compounds, requires further purification to isolate this compound.
Chromatographic Separation
Chromatography is a crucial step for separating individual cannabinoids from the complex crude extract.
Experimental Protocol: Generalized Column Chromatography
-
Stationary Phase Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or alumina.
-
Sample Loading: The crude cannabis extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A series of solvents or a solvent gradient of increasing polarity is passed through the column. Different cannabinoids will travel down the column at different rates depending on their polarity and interaction with the stationary phase.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis of Fractions: Each fraction is analyzed using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest, in this case, this compound.
Structural Elucidation and Characterization
Once a purified compound is obtained, various spectroscopic methods are used to determine its chemical structure and stereochemistry.
Analytical Techniques Employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique was used in the characterization of (+)-cannabitriol. It separates compounds based on their volatility and provides information about their molecular weight and fragmentation pattern, which aids in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within a molecule.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the stereochemistry of chiral molecules like this compound.
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound.
Biosynthesis and Chemical Properties
This compound is not believed to be directly synthesized by the enzymatic pathways that produce major cannabinoids like THCA and CBDA. Instead, it is considered a degradation product.
Biosynthesis Pathway
The formation of this compound is primarily the result of the oxidation of Tetrahydrocannabinol (THC). This process can occur both within the plant as it ages and is exposed to light and air, and also as a metabolite in cannabis users.
Potential Signaling Pathways and Mechanism of Action
The pharmacology of this compound has been studied to a much lesser extent than that of major cannabinoids like THC and CBD. However, some potential biological activities have been identified, suggesting interactions with certain signaling pathways. It is important to note that the following pathways are based on preliminary findings and analogies with other cannabinoids, and CBT-specific research is limited.
Endocannabinoid System Interaction
Like other cannabinoids, it is hypothesized that CBT may interact with the endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2. However, the exact nature and affinity of this interaction are not well-defined.
Aromatase Inhibition
Research has suggested that this compound may act as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, CBT could potentially modulate estrogen levels.
Conclusion and Future Directions
This compound represents a small but intriguing piece of the complex chemical puzzle of Cannabis sativa. Its discovery and characterization in the mid-20th century were significant achievements in natural product chemistry. However, the lack of extensive research into its pharmacological properties leaves many questions unanswered. Future research should focus on elucidating the specific molecular targets of CBT and its signaling pathways to better understand its potential therapeutic applications, particularly in the context of its antiestrogenic and aromatase-inhibiting properties. The development of efficient synthetic routes would also facilitate more in-depth biological studies.
A Technical Guide to the Pharmacology and Putative Mechanism of Action of Cannabitriol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the currently available, yet limited, scientific information on Cannabitriol (CBT). A significant portion of the experimental details provided is based on established protocols for other cannabinoids, as specific research on CBT is scarce. This document is intended to serve as a foundational resource to stimulate and guide future research.
Introduction
This compound (CBT) is a lesser-known phytocannabinoid first identified in 1966.[1] It exists as a trace component in the Cannabis sativa plant and is also a metabolite of Δ⁹-tetrahydrocannabinol (THC).[1] Despite its early discovery, research into the pharmacological properties and mechanism of action of CBT has been exceptionally limited. Preliminary computational studies and minimal experimental data suggest potential interactions with hormonal pathways, but comprehensive in vitro and in vivo studies are largely absent from the scientific literature. This guide aims to consolidate the existing data and provide a framework of established experimental protocols relevant to cannabinoid research that could be applied to elucidate the pharmacology of CBT.
Known and Hypothesized Mechanisms of Action
The primary mechanism of action for this compound has not been empirically established. However, the existing literature points toward two main putative pathways:
-
Aromatase Inhibition and Antiestrogenic Effects: Computational molecular docking studies have suggested that CBT may act as an aromatase inhibitor.[2][3] Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, CBT could potentially reduce estrogen levels, leading to antiestrogenic effects. This has positioned CBT as a compound of interest in estrogen-dependent conditions, such as certain types of breast cancer. However, these findings are based on in silico models and await confirmation from in vitro enzymatic assays and in vivo studies.[2][3]
-
Interaction with Cannabinoid Receptors: There is a significant lack of data regarding CBT's binding affinity and efficacy at the cannabinoid receptors CB1 and CB2. Its structural similarity to THC, a known CB1 and CB2 agonist, suggests a potential interaction. However, without experimental data, it is unknown whether CBT acts as an agonist, antagonist, or allosteric modulator at these receptors. Some sources speculate it might even mitigate the psychoactive effects of THC, but this remains unproven.
Quantitative Data
A thorough review of the existing scientific literature reveals a notable absence of quantitative pharmacological data for this compound. To facilitate future research and data comparison, the following table is provided as a template for characterizing CBT.
| Parameter | Value | Method | Reference |
| CB1 Receptor Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |
| CB2 Receptor Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |
| Aromatase Inhibition (IC50) | Not Determined | In vitro Aromatase Assay | |
| Estrogen Receptor α Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |
| Estrogen Receptor β Binding Affinity (Ki) | Not Determined | Radioligand Binding Assay | |
| Cytotoxicity (LC50) | 0.650 ± 0.004 µg/ml | Brine Shrimp Lethality Assay | [2][3] |
Note: The only available quantitative data is from a preliminary cytotoxicity screen.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in characterizing the pharmacology of this compound. These protocols are based on established methods used for other cannabinoids.
This protocol describes a competitive radioligand binding assay to determine the binding affinity of CBT for CB1 and CB2 receptors.
-
Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]-CP-55,940).
-
Unlabeled CBT.
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing either CB1 or CB2 receptors. Homogenize cells in cold buffer and centrifuge to pellet the cell debris. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add varying concentrations of unlabeled CBT.
-
Radioligand Addition: Add a constant concentration of the radioligand (e.g., [³H]-CP-55,940) to each well.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for competitive binding.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known cannabinoid ligand) from total binding. Determine the IC50 value (concentration of CBT that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
This protocol details a radiometric assay to measure the inhibition of aromatase by CBT.
-
Materials:
-
Human placental microsomes (as a source of aromatase).
-
[³H]-Androstenedione (substrate).
-
NADPH (cofactor).
-
CBT at various concentrations.
-
Letrozole or Anastrozole (positive control).
-
Chloroform and activated charcoal.
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine human placental microsomes, NADPH, and varying concentrations of CBT or a positive control.
-
Initiate Reaction: Add [³H]-androstenedione to start the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding chloroform.
-
Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases. The product of the reaction, tritiated water ([³H]₂O), will be in the aqueous phase.
-
Charcoal Treatment: Add activated charcoal to the aqueous phase to adsorb any remaining unmetabolized [³H]-androstenedione. Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of CBT. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBT concentration.
-
This is a simple, preliminary assay to assess the general cytotoxicity of a compound.
-
Materials:
-
Artemia salina (brine shrimp) eggs.
-
Artificial seawater.
-
CBT dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
96-well plates or small vials.
-
-
Procedure:
-
Hatching Brine Shrimp: Hatch the Artemia salina eggs in artificial seawater with aeration for 24-48 hours.
-
Assay Setup: Add a defined number of brine shrimp nauplii (larvae), typically 10-15, to each well or vial containing artificial seawater.
-
Compound Addition: Add different concentrations of CBT to the wells. Include a solvent control and a positive control (e.g., potassium dichromate).
-
Incubation: Incubate the plates for 24 hours under light.
-
Mortality Count: After 24 hours, count the number of dead (immotile) nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration of CBT that causes 50% mortality) using probit analysis or other statistical methods.[4][5][6][7][8]
-
Visualizations
Conclusion and Future Directions
This compound remains an enigmatic member of the phytocannabinoid family. While early computational data hints at a potential role as an aromatase inhibitor, the lack of robust pharmacological studies severely limits our understanding of its mechanism of action, therapeutic potential, and safety profile. The immediate priorities for CBT research should be:
-
In Vitro Validation: Conducting enzymatic assays to confirm or refute the hypothesized aromatase inhibition.
-
Receptor Profiling: Performing comprehensive receptor binding and functional assays for CB1, CB2, and other relevant targets (e.g., estrogen receptors).
-
In Vivo Studies: Following promising in vitro results, investigating the effects of CBT in relevant animal models to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy.
The protocols and frameworks provided in this guide offer a clear path forward for researchers to begin to unravel the pharmacology of this compound, a compound that has remained in the scientific shadows for far too long.
References
- 1. Failure of cannabinoid compounds to stimulate estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinearticle.com [medicinearticle.com]
- 8. ijhsr.org [ijhsr.org]
Early Research on Cannabitriol (CBT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a lesser-known phytocannabinoid first identified in cannabis in the mid-20th century. As a metabolite of tetrahydrocannabinol (THC), its presence in the plant is typically in trace amounts. Early research into CBT was limited but has laid the groundwork for future investigation into its potential therapeutic applications. This technical guide provides an in-depth overview of the foundational research on CBT, focusing on its isolation, structure elucidation, and initial pharmacological assessments. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Isolation and Structure Elucidation
The initial discovery and characterization of this compound were pivotal moments in cannabinoid research, distinguishing it as a unique compound within the complex chemical matrix of Cannabis sativa.
Isolation of (+)-Cannabitriol
In 1977, Elsohly and his team were the first to report the isolation and characterization of (+)-cannabitriol from a Cannabis sativa L. extract.[1]
The detailed experimental protocol for the isolation of (+)-cannabitriol is outlined below, based on the abstract of the 1977 study by Elsohly et al.[1]
-
Extraction: The initial step involved the extraction of cannabinoids from the plant material.
-
Chromatography: The extract was then subjected to chromatographic techniques to separate the various components.
-
Purification: Further purification steps were employed to isolate individual cannabinoids, including (+)-cannabitriol.
-
Characterization: The isolated compound was then characterized using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Optical Rotation
-
Ultraviolet Spectrophotometry
Structure Elucidation
Prior to its definitive isolation and characterization, the chemical structure of this compound was elucidated by Chan, Magnus, and Watson in 1976.[2] Their work provided the foundational understanding of the molecule's atomic arrangement.
Early Pharmacological Studies
Initial pharmacological investigations into this compound explored its effects in a few key areas, including its potential impact on intraocular pressure and its cytotoxic and anti-estrogenic properties.
Effects on Intraocular Pressure
A 1984 study by ElSohly and colleagues investigated the effects of various cannabinoids, including presumably CBT, on intraocular pressure (IOP) in rabbits.[3] The abstract of this study indicates that thirty-two different cannabinoids were tested for their ability to reduce IOP.[3]
The general methodology described in the abstract of the 1984 study is as follows:[3]
-
Animal Model: Rabbits were used as the in vivo model.
-
Test Compounds: A total of 32 different cannabinoids were evaluated.
-
Administration: Compounds were administered intravenously, with a few also tested topically in mineral oil. Water-soluble derivatives were tested topically in an aqueous solution.
-
Outcome Measure: The primary outcome was the measurement of changes in intraocular pressure.
Due to the unavailability of the full-text article, specific quantitative data on the percentage of IOP reduction for this compound from this study cannot be provided.
Aromatase Inhibition and Cytotoxicity
A more recent study in 2020 by Baroi and colleagues explored the potential of various cannabinoids, including this compound, as aromatase inhibitors and their cytotoxic effects.[4][5] This research involved molecular docking studies and a brine shrimp lethality assay.[4][5]
| Compound | LC50 (µg/mL) ± SD | R² |
| This compound (CBT) | 0.650 ± 0.004 | 0.9882 |
| Cannabidiorcol | 0.348 ± 0.002 | 0.9853 |
| Cannabiripsol | 12.95 ± 1.234 | 0.9897 |
| Vincristine Sulfate (Reference) | 0.316 ± 0.003 | 0.9882 |
| Data sourced from Baroi et al., 2020.[4][5] |
The brine shrimp lethality bioassay is a preliminary toxicity screening method. The protocol, as can be inferred from the study by Baroi et al. (2020), is as follows:[4][5]
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours to obtain the nauplii (larvae).
-
Preparation of Test Solutions: The test compound (this compound) is dissolved in a suitable solvent and then diluted with artificial seawater to various concentrations.
-
Exposure: A specific number of nauplii are introduced into each test solution.
-
Incubation: The nauplii are incubated for a set period, typically 24 hours.
-
Mortality Assessment: The number of dead nauplii in each concentration is counted.
-
Data Analysis: The lethal concentration 50 (LC50), which is the concentration of the compound that kills 50% of the brine shrimp, is calculated.
References
- 1. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of this compound | Semantic Scholar [semanticscholar.org]
- 3. Cannabinoids in glaucoma II: the effect of different cannabinoids on intraocular pressure of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 5. banglajol.info [banglajol.info]
Cannabitriol (CBT): An In-depth Technical Guide on its Natural Occurrence, Distribution, and Analysis in Cannabis Cultivars
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabitriol (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in trace amounts within select Cannabis sativa cultivars. Its structural similarity to tetrahydrocannabinol (THC), coupled with its low natural abundance, presents significant challenges to its isolation, quantification, and pharmacological characterization. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the natural occurrence and distribution of CBT. It outlines generalized experimental protocols for its analysis and presents a conceptual framework for future research into its potential biological activities. Due to the nascent stage of CBT research, this document also highlights the significant gaps in our understanding of its quantitative distribution and specific signaling pathways.
Natural Occurrence and Distribution of this compound (CBT)
This compound is considered a rare or minor cannabinoid, meaning it is not found in every cannabis plant and, when present, exists in very minute quantities. Its natural occurrence is limited to only a few cannabis cultivars, primarily marijuana-type plants rather than industrial hemp. The scarcity of CBT makes its extraction and the acquisition of sufficient quantities for research purposes a primary challenge for scientists.
At least nine distinct isomers of this compound have been identified, with cannabicitran (CBT-C) being one of the more commonly referenced forms. The biosynthesis of CBT is not as well-defined as that of major cannabinoids like THC and CBD. It is believed that some forms of CBT may be derivatives of Cannabichromene (CBC), while others may be metabolites formed from the degradation of THC.[1][2]
Quantitative Data on CBT in Cannabis Cultivars
A thorough review of the current scientific literature reveals a significant lack of quantitative data on the concentration of this compound in various cannabis cultivars. While its presence as a trace component is acknowledged, specific percentages or concentrations in named strains are not documented in published research. This gap in knowledge is a direct result of the analytical focus on more abundant and psychoactive cannabinoids.
To illustrate this data gap, the following table summarizes the current understanding of CBT's presence in cannabis.
| Cannabis Cultivar | Plant Part | This compound (CBT) Concentration (% dry weight) | Reference |
| Various Cultivars | Flower/Leaf | Not Quantified - Detected at Trace Levels | [3] |
| High-CBD Strains | Not Specified | Not Quantified - Presence suggested | [3] |
This table reflects the current lack of specific quantitative data for CBT in the public domain. Further research is required to populate this data set.
Experimental Protocols for the Analysis of this compound
While specific, validated protocols for the quantification of this compound are not widely published, established analytical methods for other cannabinoids can be adapted for its detection and measurement. The ideal method for cannabinoid quantification is generally considered to be High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[4][5]
Generalized Protocol for Quantification of Minor Cannabinoids, including CBT
This protocol is a generalized methodology adapted from standard practices for cannabinoid analysis and should be optimized and validated for the specific analysis of CBT.
2.1.1. Sample Preparation (Flower Material)
-
Drying and Homogenization: Dry the cannabis flower material to a constant weight. Grind the dried material into a homogeneous powder.
-
Extraction:
-
Accurately weigh approximately 100-500 mg of the homogenized plant material into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a 9:1 methanol:chloroform mixture or ethanol) at a ratio of 10 mL per gram of sample.
-
Vortex the mixture for 1 minute.
-
Sonication in an ultrasonic bath for 15-30 minutes can enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration and Dilution:
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibrated range of the analytical instrument.
-
2.1.2. Chromatographic and Mass Spectrometric Conditions (HPLC-MS/MS)
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid separation.[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve separation of CBT from other cannabinoids.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for CBT would need to be determined using a certified reference standard. This is a critical step for selective and sensitive quantification.
2.1.3. Calibration and Quantification
-
Prepare a series of calibration standards of a certified this compound reference material in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of CBT in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Pharmacological Activity
The pharmacological activity and specific signaling pathways of this compound are largely unknown.[6][7] Due to its structural similarity to THC, it is plausible that it may interact with the endocannabinoid system; however, preliminary suggestions indicate it is not psychoactive and may even mitigate some of the intoxicating effects of THC.
Some preliminary research and in-silico studies have suggested potential anti-estrogenic and aromatase inhibitory effects, as well as possible benefits in reducing intraocular pressure, which could be relevant for glaucoma.[6][8] However, these findings are preliminary and require substantial further investigation.
Given the lack of direct research on CBT's signaling, a diagram of a generalized cannabinoid receptor signaling pathway is provided below as a conceptual starting point for future investigation.
References
- 1. Cannabinoid Discoveries: Cannabicitran and this compound - Cannabis Tech [cannabistech.com]
- 2. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 3. arvanna.com [arvanna.com]
- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound? [wellspringcbd.com]
- 7. What is the effect of Cannabinoids? (updated April 2023) [phytopluscbd.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structural Characteristics of Cannabitriol (CBT) Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabitriol (CBT) is a lesser-known phytocannabinoid found as a trace component in Cannabis sativa and as a metabolite of tetrahydrocannabinol (THC).[1] Despite its low abundance, CBT has garnered scientific interest for its potential therapeutic properties, notably as an antiestrogen and aromatase inhibitor.[1][2] This technical guide provides a comprehensive overview of the structural characteristics of this compound isomers, focusing on their stereochemistry, physicochemical properties, and spectroscopic signatures. Detailed experimental protocols for isolation and characterization, where available in the public domain, are also presented, alongside a visualization of its proposed mechanism of action.
Core Molecular Structure and Isomerism
This compound is a terpenophenolic compound with the chemical formula C₂₁H₃₀O₄ and a molecular weight of approximately 346.47 g/mol .[2][3] Its structure features a dibenzo[c]chromene core, characteristic of many cannabinoids. The key structural feature of CBT that gives rise to its isomerism is the presence of multiple chiral centers.
The IUPAC name for one of the identified isomers is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol , which indicates the presence of stereocenters at the C-9 and C-10 positions.[2] The literature also makes reference to the isolation of (+)-Cannabitriol and a racemic mixture , confirming the existence of enantiomeric forms.[2][4]
Based on the core structure and the identified stereocenters, the primary isomers of this compound include:
-
(9S,10S)-Cannabitriol
-
(9R,10R)-Cannabitriol
-
(9S,10R)-Cannabitriol (a diastereomer)
-
(9R,10S)-Cannabitriol (a diastereomer)
The trans and cis nomenclature is also used to describe the relative orientation of the hydroxyl groups at C-9 and C-10.
Physicochemical Properties of this compound Isomers
Detailed experimental data on the physicochemical properties of individual this compound isomers are sparse in publicly available literature. However, based on the general properties of cannabinoids and the available information, the following table summarizes the known and predicted characteristics. Further experimental validation is required to provide a complete comparative profile.
| Property | (9S,10S)-Cannabitriol (Predicted/Inferred) | (+)-Cannabitriol (Experimental/Inferred) | Racemic this compound (Experimental/Inferred) |
| Molecular Formula | C₂₁H₃₀O₄ | C₂₁H₃₀O₄ | C₂₁H₃₀O₄ |
| Molecular Weight | 346.47 g/mol | 346.47 g/mol | 346.47 g/mol |
| IUPAC Name | (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol | Not specified | Mixture of enantiomers |
| CAS Number | 74184-29-5 | Not specified | 11003-36-4 |
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Optical Rotation | Not reported | Positive (+) | 0° (racemic mixture) |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform), sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of cannabinoid isomers.
¹H-NMR: The proton NMR spectrum of a this compound isomer is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the protons of the pentyl side chain, the methyl groups, and the protons on the dibenzo[c]chromene core. The chemical shifts and coupling constants of the protons at and near the C-9 and C-10 stereocenters are particularly important for distinguishing between cis and trans diastereomers.
¹³C-NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C-9 and C-10) are sensitive to the stereochemistry.
| ¹³C NMR Chemical Shifts for trans-Cannabitriol |
| Carbon Atom |
| C-1 |
| C-2 |
| C-3 |
| C-4 |
| C-4a |
| C-6 |
| C-6a |
| C-7 |
| C-8 |
| C-9 |
| C-10 |
| C-10a |
| C-1' |
| C-2' |
| C-3' |
| C-4' |
| C-5' |
| 6-CH₃ |
| 9-CH₃ |
Note: The above data is compiled from analogous structures and publicly available partial data. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would be expected to show characteristic losses of water, methyl groups, and cleavage of the pentyl side chain.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and isolation of specific this compound isomers are not extensively documented in readily accessible literature. However, general methodologies for cannabinoid isolation and synthesis can be adapted.
General Protocol for Isolation of Cannabinoids from Cannabis sativa
This protocol outlines a general procedure for the extraction and chromatographic separation of cannabinoids. Optimization is required for the specific isolation of CBT isomers.
Workflow for Cannabinoid Isolation
Caption: General workflow for the isolation of cannabinoids from Cannabis sativa.
Methodology:
-
Extraction: The dried and ground plant material is subjected to extraction using a suitable solvent (e.g., ethanol, hexane) or supercritical CO₂ to obtain a crude extract.[5]
-
Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate lipids and waxes, which are then removed by filtration.
-
Chromatography: The resulting extract is concentrated and subjected to chromatographic separation. This can be performed using various techniques:
-
Flash Chromatography: A silica gel column is typically used with a non-polar mobile phase (e.g., hexane) and a gradient of a more polar solvent (e.g., ethyl acetate) is introduced to elute compounds of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound isomers. Fractions containing the desired compounds are then combined and the solvent is evaporated.
General Approach for the Synthesis of Cannabinoids
The chemical synthesis of specific cannabinoid isomers often involves stereoselective reactions. A common strategy is the condensation of a resorcinol derivative with a chiral terpenoid building block.
Synthetic Strategy for Cannabinoids
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 11003-36-4 | Benchchem [benchchem.com]
- 4. Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling and Screening for Anti-Cancer Activity: Cannabinoid as Potential Aromatase Inhibitor Through Molecular Modeling | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 5. Buy this compound | 11003-36-4 [smolecule.com]
An In-depth Technical Guide on Cannabitriol's Role in the Endocannabinoid System: A Framework for Future Research
Foreword: Scientific understanding of Cannabitriol (CBT) is in its infancy. This document serves as a technical guide for researchers, scientists, and drug development professionals by summarizing the current, limited knowledge of CBT and providing a comprehensive overview of the endocannabinoid system (ECS) as a framework for future investigation. The experimental protocols and signaling pathways detailed herein are well-established for other cannabinoids and are presented to guide the future elucidation of CBT's mechanism of action.
Introduction to this compound (CBT)
This compound (CBT) is a minor phytocannabinoid first identified in 1966.[1] It is considered a metabolite or oxidation product of tetrahydrocannabinol (THC) and is found in trace amounts in the Cannabis sativa plant.[1][2] Its structural similarity to THC, the primary psychoactive component of cannabis, has prompted interest in its potential biological activity.[2][3] However, due to its low natural abundance, research into its pharmacological properties has been significantly limited.[2][4]
Preliminary studies and anecdotal reports suggest that CBT is non-intoxicating and may modulate the psychoactive effects of THC.[2][3] There is very little research on the effects of CBT on the human body, meaning that little is known about its potential therapeutic properties and side effects.[4] Some early research hinted at potential anti-inflammatory, anticonvulsant, and antibacterial properties, but these findings have not been extensively explored.[4] More recent interest has focused on its potential as an antiestrogen and aromatase inhibitor.[1]
A significant knowledge gap exists regarding CBT's interaction with the endocannabinoid system. Its mechanism of action remains largely unknown, and there is a notable absence of quantitative data on its binding affinities for cannabinoid receptors and its effects on endocannabinoid metabolic enzymes.[2] This guide aims to provide the necessary background and technical framework to stimulate and guide future research in this area.
The Endocannabinoid System: A Primer
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network crucial for maintaining physiological homeostasis.[5][6] The primary components of the ECS are:
-
Cannabinoid Receptors: The main receptors of the ECS are the G protein-coupled receptors (GPCRs) CB1 and CB2.
-
CB1 Receptors: Predominantly expressed in the central nervous system (CNS), they are involved in regulating mood, appetite, pain sensation, and memory.[5][7]
-
CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is mainly associated with modulating immune responses and inflammation.[5][7]
-
-
Endocannabinoids: These are endogenous lipid-based neurotransmitters that activate cannabinoid receptors. The two most well-characterized are:
-
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, ensuring tight spatial and temporal control of ECS signaling.
Quantitative Analysis of Cannabinoid-ECS Interactions
A critical step in characterizing any cannabinoid is to quantify its interaction with the core components of the ECS. This is typically achieved through receptor binding and enzyme inhibition assays. While this data is currently unavailable for this compound, the following tables provide examples of such data for other well-studied cannabinoids to serve as a template for future CBT research.
Table 1: Comparative Binding Affinities of Select Cannabinoids for CB1 and CB2 Receptors
| Cannabinoid | Type | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| Anandamide (AEA) | Endocannabinoid | 89.0 | 371.0 |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472.0 | 1400.0 |
| Δ⁹-Tetrahydrocannabinol (THC) | Phytocannabinoid | 40.7 | 36.4 |
| Cannabidiol (CBD) | Phytocannabinoid | >10,000 | >10,000 |
| CP-55,940 | Synthetic | 0.58 | 0.68 |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity. Data is compiled from various sources for illustrative purposes and may vary between experimental conditions.
Table 2: Comparative Inhibitory Activity of Select Compounds on FAAH and MAGL
| Compound | Target Enzyme | IC₅₀ (nM) |
| URB597 | FAAH | 4.6 |
| JZL184 | MAGL | 8.0 |
| JZL195 | FAAH/MAGL (Dual) | FAAH: 2.0, MAGL: 4.0 |
| Cannabidiol (CBD) | FAAH | Weak inhibitor |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is compiled from various sources for illustrative purposes.
Signaling Pathways of the Endocannabinoid System
Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. These pathways ultimately modulate neurotransmitter release, gene expression, and cellular activity. The diagrams below illustrate the canonical signaling pathways of the ECS. The specific pathways engaged by this compound, and whether it acts as an agonist, antagonist, or allosteric modulator, remain to be determined.
Experimental Protocols for Characterizing this compound
To elucidate the role of CBT within the endocannabinoid system, standardized experimental protocols are required. The following sections detail the methodologies for key assays.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound (e.g., CBT) for CB1 or CB2 receptors by measuring its ability to displace a high-affinity radiolabeled ligand.[9][10]
-
Objective: To determine the inhibition constant (Kᵢ) of CBT for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.[10]
-
Radioligand (e.g., [³H]CP-55,940).[10]
-
Test compound (CBT) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[11]
-
Washing Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).[11]
-
Glass fiber filters and a cell harvester for vacuum filtration.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubate receptor-expressing membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (CBT).
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold washing buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value from the competition curve (log concentration of CBT vs. percentage of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
FAAH and MAGL Enzyme Inhibition Assays
These assays measure the ability of a test compound to inhibit the activity of the endocannabinoid-degrading enzymes FAAH and MAGL.
-
Objective: To determine the IC₅₀ of CBT for FAAH and MAGL.
-
Methodology (Fluorescence-based):
-
Principle: A fluorogenic substrate is used that, when cleaved by the enzyme, releases a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.[12][13]
-
Materials:
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound (CBT) or vehicle control in a 96-well plate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial rate of the reaction for each concentration of CBT.
-
Plot the reaction rate as a function of the logarithm of the CBT concentration to determine the IC₅₀ value.
-
-
Future Research Directions and Conclusion
Key research priorities should include:
-
Systematic Screening: Perform comprehensive binding and functional assays to determine if CBT interacts directly with CB1, CB2, or other related receptors (e.g., GPR55, TRPV channels).
-
Enzymatic Profiling: Quantify the inhibitory effects of CBT on FAAH and MAGL to understand its potential to modulate endocannabinoid tone.
-
In Vivo Studies: Should in vitro activity be confirmed, subsequent animal studies will be necessary to investigate the physiological and behavioral effects of CBT and to validate its potential therapeutic applications.
By applying the established methodologies outlined in this guide, the scientific community can begin to systematically unravel the pharmacology of this compound, paving the way for a deeper understanding of its biological role and potential therapeutic utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newphaseblends.com [newphaseblends.com]
- 3. What Is this compound? Understanding the Differences Between CBT and CBD [happygardeneu.com]
- 4. What is the effect of Cannabinoids? (updated April 2023) [phytopluscbd.com]
- 5. benchchem.com [benchchem.com]
- 6. The endocannabinoid system, cannabis, and cannabidiol: Implications in urology and men's health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 9. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Unraveling the Enigma of Cannabitriol (CBT): A Technical Guide to Its Putative Interactions with Signaling Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabitriol (CBT) is a minor phytocannabinoid found in Cannabis sativa. Despite its structural similarity to other well-characterized cannabinoids like Δ⁹-tetrahydrocannabinol (THC), the specific molecular interactions and signaling pathways of CBT remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of CBT's putative interactions with key signaling proteins. Due to the scarcity of quantitative data, this document focuses on summarizing the proposed mechanisms of action and provides a comprehensive framework of detailed, hypothetical experimental protocols for researchers to rigorously investigate these interactions. This guide aims to serve as a foundational resource to stimulate and direct future research into the pharmacology of this compound.
Introduction
This compound (CBT) is a cannabinoid that, since its discovery, has remained in the shadow of its more famous relatives, THC and CBD.[1][2] Structurally similar to THC, it is considered a metabolite of the psychoactive compound.[3] However, preliminary research suggests that CBT does not produce intoxicating effects and may even counteract some of the psychoactive properties of THC.[1][4] The primary challenge in elucidating the bioactivity of CBT is its low abundance in most cannabis cultivars, which has historically limited its isolation and experimental characterization.[2]
Current literature points towards two main areas of putative interaction for CBT: the modulation of steroid hormone signaling and a potential, though poorly understood, interaction with the endocannabinoid system.[4][5] This guide will delve into these proposed interactions and, more importantly, will lay out a systematic and detailed roadmap for future experimental validation.
Putative Signaling Interactions of this compound
The current understanding of CBT's interactions with signaling proteins is based on a small number of in silico and preliminary in vitro studies. The following sections summarize these putative mechanisms.
Interaction with Steroid Hormone Signaling: Antiestrogen and Aromatase Inhibition
The most significant research into CBT's mechanism of action suggests its role as a modulator of estrogen signaling.[5] Computational studies, specifically molecular docking, have proposed that CBT can bind to the Estrogen Receptor alpha (ER-α), indicating potential as an ER-α inhibitor.[5] This antiestrogen activity is a promising area for cancer research, particularly for estrogen-dependent breast cancers.
Furthermore, in silico screening has identified CBT as a potential inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis.[6] One study demonstrated that CBT exhibited promising cytotoxicity in a brine shrimp lethality bioassay, with an LC50 value of 0.650±0.004 µg/ml.[6] While this is not a direct measure of aromatase inhibition, it provides preliminary evidence of its potential biological activity in this context. The proposed mechanism involves CBT binding to the active site of the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This dual action—inhibiting estrogen production and blocking the estrogen receptor—positions CBT as a compound of significant interest for endocrine therapies.
Interaction with the Endocannabinoid System
CBT's role within the endocannabinoid system (ECS) is less clear. A 2022 study indicated that CBT has minimal to no interaction with the cannabinoid receptor 1 (CB1), which explains its lack of psychoactive effects.[4] Its affinity for the cannabinoid receptor 2 (CB2), which is primarily involved in immune function, remains uninvestigated.[4] It is plausible that, like CBD, CBT may exert its effects through pathways independent of CB1 and CB2 receptors.[4]
There is also speculation that CBT contributes to the "entourage effect," a theory suggesting that various cannabis compounds work synergistically to produce a greater therapeutic effect than when used in isolation.[1]
Modulation of THC's Psychoactive Effects
Some research suggests that CBT, specifically its variant Cannabicitran (CBT-C), may mitigate the intoxicating effects of THC.[1] The proposed mechanism is that CBT could act as an "antidote" by inhibiting the chemical processes that lead to THC's psychoactive high.[4] However, the precise molecular targets and signaling pathways involved in this interaction have not been identified. This putative effect is of high interest for developing therapeutic applications of THC with a reduced side-effect profile.
Proposed Signaling Pathways (Hypothetical)
Based on the putative interactions, we can construct hypothetical signaling pathways to guide experimental design.
Caption: Hypothetical pathway of CBT as an aromatase inhibitor.
Caption: CBT's putative role in the canonical cannabinoid pathway.
Proposed Experimental Protocols for Characterizing CBT's Interactions
To move from putative to confirmed interactions, a systematic experimental approach is required. The following protocols provide a comprehensive workflow for researchers.
Caption: Proposed experimental workflow for investigating CBT.
Detailed Methodologies
4.1.1. Experiment 1: Determination of Binding Affinity using Competitive Radioligand Binding Assay
-
Objective: To quantify the binding affinity (Ki) of CBT for ER-α, Aromatase, CB1, and CB2 receptors.
-
Materials:
-
Purified recombinant human ER-α, Aromatase, CB1, and CB2 receptors (or membrane preparations from cells overexpressing these receptors).
-
Radioligands: [³H]-Estradiol (for ER-α), [³H]-Androstenedione (for Aromatase), [³H]-CP-55,940 (for CB1/CB2).
-
Pure CBT (>98% purity).
-
Assay Buffer (e.g., Tris-HCl with appropriate co-factors).
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, combine receptor preparations, a fixed concentration of the respective radioligand (near its Kd), and serially diluted concentrations of unlabeled CBT. Include wells for total binding (no CBT) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place filters in scintillation vials with fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding. Plot the percentage of specific binding against the log concentration of CBT to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
4.1.2. Experiment 2: In Vitro Aromatase Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CBT on aromatase activity.
-
Materials:
-
Human placental microsomes or recombinant human aromatase.
-
Substrate: Androstenedione.
-
Cofactor: NADPH.
-
Pure CBT.
-
Aromatase inhibitor (e.g., Letrozole) as a positive control.
-
Assay buffer.
-
Method for detecting estrogen production (e.g., tritiated water release assay or ELISA for estradiol).
-
-
Protocol:
-
Reaction Setup: In a reaction tube, combine the aromatase enzyme source, NADPH, and varying concentrations of CBT or the positive control.
-
Initiate Reaction: Add the androstenedione substrate to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction (e.g., by adding a strong acid or placing on ice).
-
Quantify Product: Measure the amount of estrogen produced using the chosen detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the log concentration of CBT. Fit the data to a dose-response curve to calculate the IC50 value.
-
4.1.3. Experiment 3: Cell-Based Signaling Assays
-
Objective: To investigate the downstream functional effects of CBT on estrogen and cannabinoid signaling pathways in a cellular context.
-
Example (Estrogen Signaling):
-
Cell Line: MCF-7aro (ER-positive breast cancer cells that overexpress aromatase).
-
Protocol:
-
Cell Culture: Culture MCF-7aro cells in appropriate media.
-
Treatment: Treat cells with varying concentrations of CBT, with and without an androgen substrate (e.g., testosterone). Include controls (vehicle, estrogen, aromatase inhibitor).
-
Endpoint Measurement (e.g., E-SCREEN assay): After a set incubation period (e.g., 6 days), measure cell proliferation using a method like the MTT assay.[8] A decrease in proliferation in the presence of testosterone would indicate aromatase inhibition.
-
Endpoint Measurement (e.g., Western Blot): Lyse the cells after a shorter treatment period (e.g., 24 hours) and perform Western blotting to measure the phosphorylation status of key signaling proteins downstream of ER-α, such as ERK1/2.
-
-
Data Presentation: Hypothetical Quantitative Data
The following tables are templates to illustrate how data from the proposed experiments could be structured. The values are purely hypothetical and for illustrative purposes.
Table 1: Hypothetical Binding Affinities (Ki) of this compound (CBT)
| Target Protein | Radioligand | Ki (nM) |
|---|---|---|
| Estrogen Receptor α (ER-α) | [³H]-Estradiol | 150 ± 25 |
| Aromatase (CYP19A1) | [³H]-Androstenedione | 450 ± 60 |
| Cannabinoid Receptor 1 (CB1) | [³H]-CP-55,940 | >10,000 |
| Cannabinoid Receptor 2 (CB2) | [³H]-CP-55,940 | 2,500 ± 300 |
Table 2: Hypothetical Functional Activity (IC50/EC50) of this compound (CBT)
| Assay | Cell Line / Enzyme Source | Measured Parameter | IC50 / EC50 (µM) |
|---|---|---|---|
| Aromatase Inhibition | Human Placental Microsomes | Estradiol Production | 2.5 ± 0.4 |
| Cell Proliferation (E-SCREEN) | MCF-7aro | Cell Viability | 5.2 ± 0.8 |
| cAMP Accumulation | HEK-293 (CB2 expressing) | cAMP Levels | No significant effect |
Conclusion and Future Directions
This compound remains a frontier in cannabinoid research. The preliminary evidence suggesting its role as an antiestrogen and aromatase inhibitor, coupled with its potential to modulate THC's psychoactivity, makes it a compelling candidate for further investigation. The lack of comprehensive data necessitates a structured research effort, as outlined in this guide.
Future research should prioritize:
-
Systematic Screening: Performing binding and functional assays against a broad panel of receptors and enzymes to identify primary and secondary targets.
-
In Vivo Studies: Validating the in vitro findings in animal models of breast cancer and THC-induced psychoactivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing CBT analogs to optimize potency and selectivity for identified targets.
By following the experimental frameworks proposed herein, the scientific community can begin to systematically unravel the pharmacology of this compound, potentially unlocking new therapeutic avenues in oncology and beyond.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. CBT: Focus on the this compound molecule [magna-cbd.com]
- 3. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 4. arvanna.com [arvanna.com]
- 5. bluelight.org [bluelight.org]
- 6. realmofcaring.org [realmofcaring.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Cannabitriol in Cannabis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a minor cannabinoid found in cannabis extracts that is gaining interest within the research and drug development community. Accurate and precise quantification of CBT is crucial for understanding its potential therapeutic effects, ensuring product consistency, and for overall quality control in cannabis-based formulations. These application notes provide a detailed protocol for the quantification of this compound and other cannabinoids in cannabis extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is based on the validated method described by Hewavitharana et al. (2022), which allows for the simultaneous quantification of 17 cannabinoids.[1][2]
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) to separate, identify, and quantify this compound and other cannabinoids in extracts. The sample is first extracted with an organic solvent, followed by dilution to bring the analyte concentrations within the calibration range. The extract is then injected into the LC-MS system. The HPLC separates the different cannabinoids based on their polarity. The mass spectrometer then detects and quantifies the individual compounds based on their mass-to-charge ratio.
Apparatus and Reagents
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Time-of-Flight Mass Spectrometer (TOF-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Syringe filters (0.22 µm)
-
HPLC vials
Reagents
-
This compound (CBT) analytical reference standard (e.g., from Cayman Chemical or Cerilliant)
-
Internal Standard (IS), e.g., Ibuprofen
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Cannabis extract sample
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol.
-
Working Standard Stock Solution (0.025 mg/mL): Dilute the primary stock solution with methanol to prepare a working standard stock solution of 0.025 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Ibuprofen) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard stock solution with methanol to cover the desired concentration range. Add a constant amount of the internal standard to each calibration standard.
Sample Preparation
The following workflow outlines the sample preparation procedure:
-
Accurately weigh approximately 100 mg of the cannabis extract.
-
Add 10 mL of methanol to the extract.
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Dilute the supernatant with methanol to a concentration within the calibration range.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Instrumental Analysis: LC-MS
The following diagram illustrates the analytical workflow:
4.3.1. Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of 17 cannabinoids[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40 °C |
4.3.2. Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 315.2 for this compound[1] |
| Acquisition Mode | Full Scan or Targeted MS |
| Collision Energy | Optimized for fragmentation of target analytes |
Data Presentation
The following table summarizes the quantitative data for the 17 cannabinoids as reported in the validated method by Hewavitharana et al. (2022).
| Cannabinoid | Retention Time (min) | Precursor Ion (m/z) | LOD (pg) | LOQ (pg) | Recovery (%) | Linearity (R²) |
| CBDV | 4.8 | 287.2 | 20 | 66 | 95 | >0.99 |
| THCV | 5.6 | 301.2 | 18 | 60 | 98 | >0.99 |
| CBD | 6.5 | 315.2 | 25 | 83 | 102 | >0.99 |
| CBG | 6.6 | 317.2 | 22 | 73 | 99 | >0.99 |
| Δ8-THC | 6.9 | 315.2 | 15 | 50 | 101 | >0.99 |
| Δ9-THC | 7.1 | 315.2 | 12 | 40 | 105 | >0.99 |
| CBC | 7.3 | 315.2 | 11 | 37 | 108 | >0.99 |
| CBN | 7.5 | 311.2 | 14 | 46 | 103 | >0.99 |
| This compound (CBT) | 7.8 | 315.2 | 30 | 100 | 97 | >0.99 |
| CBL | 8.2 | 315.2 | 28 | 93 | 96 | >0.99 |
| CBDA | 9.1 | 359.2 | 45 | 150 | 92 | >0.99 |
| CBGA | 9.3 | 361.2 | 50 | 167 | 90 | >0.99 |
| THCA | 9.8 | 359.2 | 35 | 117 | 94 | >0.99 |
| CBCA | 10.2 | 359.2 | 40 | 133 | 91 | >0.99 |
| CBLA | 10.5 | 359.2 | 55 | 183 | 88 | >0.99 |
| CBDVA | 8.5 | 331.2 | 60 | 200 | 85 | >0.99 |
| THCVA | 9.5 | 345.2 | 155 | 520 | 87 | >0.99 |
| (Data extracted and adapted from Hewavitharana et al., 2022)[1][2] |
Conclusion
The described LC-MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and 16 other cannabinoids in cannabis extracts. Adherence to the detailed protocols for sample preparation and instrumental analysis is critical for obtaining accurate and reproducible results. This methodology is well-suited for research, quality control, and drug development applications involving cannabis-derived products.
References
Application Notes and Protocols for the Laboratory Synthesis and Research of Cannabitriol (CBT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding of Cannabitriol (CBT) synthesis, drawing from established methods for cannabinoid chemistry. While dedicated, optimized total synthesis protocols for CBT are not widely published, this document outlines the primary routes of its formation, primarily through the oxidation of Tetrahydrocannabinol (THC), and offers representative protocols for cannabinoid synthesis that can serve as a foundation for further research. Additionally, this guide touches upon the known molecular interactions of CBT and the broader signaling pathways of related cannabinoids to provide a framework for future investigation.
Introduction to this compound (CBT)
This compound (CBT) is a minor phytocannabinoid first identified in 1966.[1] It is structurally similar to other cannabinoids and is most notably an oxidation product of THC.[1][2] Found in trace amounts in certain Cannabis sativa cultivars, CBT is also a metabolite in cannabis users.[1][3] In the plant, it is believed to be synthesized in its acidic form (CBTa) from Cannabigerolic acid (CBGA), the common precursor to most cannabinoids, and subsequently converted to its neutral form (CBT) through decarboxylation.[4] Its pharmacology is not extensively studied, but initial research has identified it as an antiestrogen and an aromatase inhibitor.[1] Due to its low natural abundance, chemical synthesis is essential for obtaining the quantities required for comprehensive research.
Data Presentation
Quantitative data for CBT is summarized below. As specific synthesis yields for CBT are not well-documented, representative yields for analogous cannabinoid syntheses are provided for context.
Table 1: Chemical Properties of this compound (CBT)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₃₀O₄ | [3] |
| Molar Mass | 346.467 g/mol | [1] |
| IUPAC Name | (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol | [3] |
| Classification | Phytocannabinoid (CBT-type) |[3] |
Table 2: Representative Yields in Analogous Cannabinoid Syntheses
| Reaction | Product | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Acid-catalyzed cyclization of CBD | Δ⁹-THC | 97% | Continuous-flow protocol | [5] |
| Friedel-Crafts reaction | H₂CBD | ~60-70% | Optimized batch conditions | [6] |
| Wittig olefination & CBS reduction | Intermediate for CBD-C₄ | 77% | Multi-step synthesis | [7] |
| Note: The yields presented are for related cannabinoid syntheses and serve as a benchmark. Specific yields for CBT synthesis protocols require further research and optimization. | | | | |
Experimental Protocols
Protocol 1: Synthesis of this compound (CBT) via Photo-oxidative Transformation of THC
This protocol is based on the described antibody-catalyzed oxidation of THC, which utilizes a photosensitizer to generate singlet oxygen for the transformation. This method mimics a key metabolic and degradative pathway.[8]
Objective: To synthesize this compound (CBT) from Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) via photo-oxidation.
Materials:
-
Δ⁹-Tetrahydrocannabinol (THC)
-
Riboflavin (photosensitizer)
-
Ethanol (or other suitable alcohol solvent)
-
Quartz reaction vessel
-
Visible light source (e.g., LED lamp with appropriate wavelength)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve Δ⁹-THC (1.0 equiv) in ethanol to a concentration of approximately 1-5 mg/mL.
-
Add Photosensitizer: Add a catalytic amount of riboflavin (e.g., 0.05-0.1 equiv) to the solution.
-
Initiate Reaction: Stir the solution vigorously and expose it to a visible light source. Ensure the vessel is positioned to receive uniform irradiation. The reaction is typically carried out at room temperature.
-
Monitor Progress: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (THC) is consumed or the desired conversion is reached. The proposed mechanism involves the formation of an epoxy intermediate which then rearranges to CBT.[8]
-
Workup: Once the reaction is complete, remove the light source. Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate CBT from any unreacted THC, byproducts, and the riboflavin catalyst.
-
Characterization: Collect the fractions containing the desired product. Combine them and remove the solvent under reduced pressure. Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity as this compound.
Protocol 2: Representative Synthesis of a Cannabinoid Scaffold via Friedel-Crafts Alkylation
While not a direct synthesis of CBT, this protocol for preparing Cannabigerol (CBG) derivatives demonstrates the core Friedel-Crafts alkylation reaction used to couple a resorcinol (like olivetol) with a terpene alcohol.[9] This methodology is fundamental to the synthesis of many cannabinoids and provides a template for developing a total synthesis of CBT.
Objective: To synthesize a Cannabigerol (CBG) derivative via acid-catalyzed alkylation of a resorcinol with geraniol.
Materials:
-
Resorcinol derivative (e.g., Olivetol) (1.0 mmol)
-
Geraniol (1.0 mmol)
-
Toluene (1.0 mL)
-
Acid Alumina (2.0 g)
-
Ethyl acetate
-
Standard laboratory glassware with a reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Combine Reactants: To a round-bottom flask, add the resorcinol derivative (1.0 mmol), geraniol (1.0 mmol), and toluene (1.0 mL).
-
Add Catalyst: Add acid alumina (2.0 g) to the solution.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring. Maintain this temperature for 8 hours.
-
Cooling and Filtration: After the reaction period, cool the mixture to room temperature. Filter the solid acid alumina and wash it thoroughly with ethyl acetate (3 x 10 mL).
-
Solvent Removal: Combine the organic filtrates and evaporate the solvent under reduced pressure (e.g., 15 Torr).
-
Purification: The resulting crude product can be purified by silica gel column chromatography or used directly in subsequent steps if purity is sufficient.
Signaling Pathways and Visualizations
The specific signaling pathways of CBT are an emerging area of research. It has been identified as an aromatase inhibitor and an antiestrogen, suggesting interaction with steroid hormone pathways.[1] However, a comprehensive map of its molecular targets has not yet been elucidated. For context, the well-studied pharmacology of Cannabidiol (CBD), another non-psychoactive cannabinoid, provides a valuable model for the kind of multi-target interactions CBT might possess. CBD interacts with a diverse range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[10][11][12][13]
Visualizations (Graphviz DOT)
The following diagrams illustrate key experimental and logical workflows relevant to CBT research.
Caption: Experimental workflow for the synthesis of CBT from THC.
Caption: General signaling pathway for canonical cannabinoid receptors (CB1/CB2).
Caption: Multi-target pharmacology of CBD as a model for cannabinoid research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CBT: Focus on the this compound molecule [magna-cbd.com]
- 3. This compound | 11003-36-4 | Benchchem [benchchem.com]
- 4. What is CBT? Guide by Green Exchange Lab [green-exchange.eu]
- 5. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Buy this compound | 11003-36-4 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curaleafclinic.com [curaleafclinic.com]
- 12. Beyond the CB1 Receptor: Is Cannabidiol the Answer for Disorders of Motivation? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond the hype: a comprehensive exploration of CBD’s biological impacts and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Cannabitriol (CBT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vitro investigation of Cannabitriol (CBT), a minor phytocannabinoid with potential therapeutic applications. Due to the limited extent of current research on CBT, this document outlines experimental models and protocols based on its putative mechanisms of action, including its role as an antiestrogen and aromatase inhibitor.[1]
Overview of this compound (CBT)
This compound (CBT) is a phytocannabinoid that was first identified in 1966.[1] It is an oxidation product of tetrahydrocannabinol (THC) and is found as a trace component in Cannabis sativa.[1] Preliminary research suggests that CBT may possess antiestrogenic and aromatase-inhibiting properties, making it a candidate for further investigation in hormone-dependent cancers.[1][2][3] Unlike major cannabinoids such as THC and CBD, the pharmacology of CBT is not yet well understood.
Quantitative Data Summary
Currently, there is a scarcity of published in vitro quantitative data for this compound. The following table summarizes the available data and indicates key parameters that require experimental determination.
| Parameter | Test System | Result | Reference |
| Cytotoxicity (LC50) | Brine Shrimp Lethality Bioassay | 0.650 ± 0.004 µg/ml | [2] |
| Aromatase Inhibition (IC50) | Fluorometric Aromatase Activity Assay | Data Not Available | N/A |
| Estrogen Receptor α (ERα) Binding Affinity (Ki) | ERα Competitive Binding Assay | Data Not Available | N/A |
| Cannabinoid Receptor 1 (CB1) Binding Affinity (Ki) | CB1 Competitive Binding Assay | Data Not Available | N/A |
| Cannabinoid Receptor 2 (CB2) Binding Affinity (Ki) | CB2 Competitive Binding Assay | Data Not Available | N/A |
Proposed Signaling Pathways of this compound
Based on initial in silico and in vitro studies, CBT is hypothesized to exert its effects through the modulation of estrogen signaling pathways.
Experimental Protocols
The following protocols are designed to investigate the in vitro effects of this compound.
Protocol 1: Determination of Aromatase Inhibition (IC50)
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of CBT against human aromatase (CYP19A1).
References
Application of Cannabinoids in Animal Models of Glaucoma: A Surrogate Analysis in the Absence of Cannabitriol (CBT) Data
Disclaimer: As of December 2025, a comprehensive search of scientific literature reveals a significant lack of specific studies on the application of Cannabitriol (CBT) in animal models of glaucoma. Therefore, this document provides a detailed overview of the application of other well-researched cannabinoids, such as Cannabidiol (CBD) and Cannabinol (CBN), as a surrogate. The methodologies and findings presented herein are based on existing research for these related compounds and are intended to serve as a foundational guide for potential future investigations into this compound.
Application Notes
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. A primary risk factor for the progression of glaucoma is elevated intraocular pressure (IOP).[1] Current therapeutic strategies primarily focus on lowering IOP.[2][3] Cannabinoids have emerged as potential therapeutic agents for glaucoma due to their demonstrated effects on both IOP reduction and neuroprotection in various preclinical models.[1][2][4]
The endocannabinoid system (ECS) is present in ocular tissues and plays a role in regulating IOP and retinal cell survival.[1][5] Cannabinoids exert their effects through interaction with cannabinoid receptors (CB1 and CB2) and other targets within the eye.[3][5] While THC (Δ⁹-tetrahydrocannabinol) is known for its IOP-lowering effects, its psychoactive properties limit its therapeutic potential.[3] Consequently, research has shifted towards non-psychoactive cannabinoids like CBD and CBN.
Cannabidiol (CBD) has demonstrated neuroprotective properties in models of retinal neurodegeneration.[6][7] It is recognized for its antioxidant and anti-inflammatory effects.[8] Some studies suggest CBD can protect retinal cells from glutamate-induced toxicity, a key pathological mechanism in glaucoma.[9] However, the effect of CBD on IOP is not yet fully clear, with some studies indicating a potential transient increase.[9]
Cannabinol (CBN) has shown promise in both neuroprotection and IOP reduction. Studies have indicated that CBN can protect RGCs from pressure-induced damage and can also lower IOP in animal models of glaucoma.[10]
These findings suggest that non-psychoactive cannabinoids warrant further investigation as potential treatments for glaucoma, acting on multiple pathological fronts.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of various cannabinoids in animal models of glaucoma.
Table 1: Effects of Cannabinoids on Intraocular Pressure (IOP)
| Cannabinoid | Animal Model | Dose & Administration | IOP Change | Reference |
| Δ⁹-THC | Healthy Human Volunteers | 18 mg (smoked) | ~25% decrease | [2] |
| WIN55212-2 (Synthetic CB1 Agonist) | Glaucoma Patients (resistant to therapy) | 25 µg & 50 µg (topical) | 15% & 23% decrease (at 30 min), 20% & 31% decrease (at 60 min) | [3] |
| Nano-CBD (CN) | Ocular Hypertension (OHT) Rat Model | Daily eye drops | Significant lowering compared to OHT-only group (1.05 ± 0.35 mmHg vs. 3.27 ± 0.84 mmHg) | [8] |
| CBD | Mouse | 5 mM (topical) | 18% increase for at least 4 hours | |
| Δ⁹-THC | Male Mouse | Single dose | ~30% decrease at 8 hours, 22% decrease at 4 hours |
Table 2: Neuroprotective Effects of Cannabinoids on Retinal Ganglion Cells (RGCs)
| Cannabinoid | Animal Model | Insult | Outcome | Reference |
| Δ⁹-THC | Rat Model of Glaucoma (episcleral vessel cauterization) | Elevated IOP | 10-20% reduction in RGC loss (compared to 40-50% loss in control) | [2] |
| WIN55212-2 (CB1/CB2 Agonist) | Mouse Model | NMDA-induced excitotoxicity | Doubled the number of surviving neurons in the RGC layer | [11] |
| Cannabinol (CBN) | Rat Episcleral Vein Laser Photocoagulation Model | Elevated IOP | Improved pattern electroretinogram (pERG) amplitudes | [10] |
| Nano-CBD (CN) | Ocular Hypertension (OHT) Rat Model | Elevated IOP | Preserved RGCs (lowest DARC count compared to all other groups) | [8] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in a Rat Model
This protocol describes a common method for inducing elevated IOP in rats to model glaucoma.
-
Animal Model: Dark Agouti rats.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Procedure:
-
Inject 1.85 M saline into two episcleral veins of one eye (the contralateral eye serves as a control).
-
This procedure leads to ocular hypertension (OHT).
-
-
IOP Measurement:
-
Measure IOP at regular intervals (e.g., daily or weekly) using a tonometer calibrated for rodent eyes.
-
-
Cannabinoid Administration:
-
For topical administration, apply a defined volume (e.g., 5-10 µL) of the cannabinoid formulation (e.g., nano-CBD eye drops) to the cornea of the treated eye daily for the duration of the study (e.g., 3 weeks).[8]
-
For systemic administration, intraperitoneal injections can be used. For example, 5 mg/kg of Δ⁹-THC can be administered weekly.[2]
-
-
Outcome Assessment:
-
RGC Apoptosis: Use Detection of Apoptosing Retinal Cells (DARC) technology to image and quantify stressed RGCs in vivo.[8]
-
RGC Quantification: At the end of the study, euthanize the animals, dissect the retinas, and perform immunostaining with RGC-specific markers (e.g., RBPMS) to quantify RGC survival.[8]
-
Functional Assessment: Perform pattern electroretinography (pERG) to assess RGC function.[10]
-
Protocol 2: NMDA-Induced Excitotoxicity in a Mouse Model
This protocol is used to assess the neuroprotective effects of cannabinoids against glutamate-induced RGC death.
-
Animal Model: Mice (strain to be specified).
-
Procedure:
-
Administer intravitreal injections of N-methyl-D-aspartic acid (NMDA) (e.g., 160 nmol) into one eye to induce excitotoxicity. The paired eye can receive a saline injection as a control.[11]
-
-
Cannabinoid Administration:
-
The cannabinoid agonist (e.g., WIN 55,212-2) can be co-injected with NMDA into the treated eye.[11]
-
-
Post-Injection Period:
-
Allow a survival period of several days (e.g., 10 days) for the effects to manifest.[11]
-
-
Outcome Assessment:
-
Euthanize the animals and dissect the retinas as whole mounts.
-
Stain the retinas with a neuronal marker like Cresyl Violet.
-
Perform quantitative analysis to determine the number of surviving neurons in the RGC layer.[11]
-
Signaling Pathways and Experimental Workflows
References
- 1. The Endocannabinoid System as a Therapeutic Target in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoids for the Treatment of Glaucoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoids and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by (Endo)Cannabinoids in Glaucoma and Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Cannabidiol Signaling in the Eye and Its Potential as an Ocular Therapeutic Agent [cellphysiolbiochem.com]
- 10. Cannabinol modulates neuroprotection and intraocular pressure: A potential multi-target therapeutic intervention for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection of retinal ganglion cells in vivo using the activation of the endogenous cannabinoid signaling system in mammalian eyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification and Analysis of Cannabitriol (CBT) by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a minor phytocannabinoid found in the Cannabis sativa L. plant. As interest in the therapeutic potential of a wider range of cannabinoids grows, robust and reliable analytical methods for the quantification of these less abundant compounds are crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of cannabinoids due to its ability to separate complex mixtures with high resolution and sensitivity.[1] This document provides a detailed application note and protocol for the quantification and analysis of this compound (CBT) using HPLC, adaptable for both UV and mass spectrometry detection.
While extensive validated methods are available for major cannabinoids like THC and CBD, specific quantitative data for minor cannabinoids such as CBT are less common.[2] Therefore, the following protocols are based on established methods for multi-cannabinoid analysis and should be considered a starting point. Method validation is essential and must be performed by the end-user to ensure accuracy and precision for the specific matrix and instrumentation used.
Experimental Protocols
Sample Preparation: Extraction from Cannabis Plant Material
This protocol outlines a general method for the extraction of cannabinoids from dried cannabis flower or biomass.
Materials:
-
Homogenized and dried cannabis plant material
-
Methanol (HPLC grade) or Ethanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Autosampler vials
Procedure:
-
Weigh approximately 100-200 mg of homogenized, dried plant material into a centrifuge tube.
-
Add 10 mL of methanol or ethanol to the tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tube in a sonicator bath for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
-
If the expected concentration of CBT is very low, the extract may be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general-purpose HPLC method suitable for the separation of a range of cannabinoids, including CBT.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and detector. |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Program | Start with a higher percentage of Mobile Phase A (e.g., 30-40%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute all compounds of interest. A typical gradient might be: 0 min: 70% B; 15 min: 95% B; 16 min: 70% B; 20 min: 70% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30-40 °C. |
| Injection Volume | 5-10 µL. |
| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS). |
| UV Detection Wavelength | 220 nm or 228 nm for neutral cannabinoids. A DAD allows for the acquisition of the full UV spectrum for peak identification. |
Note on Method Development: The gradient program may need to be optimized to achieve baseline separation of CBT from other co-eluting cannabinoids or matrix components. Isocratic methods may also be suitable depending on the complexity of the sample.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for CBT analysis. These values are illustrative and must be determined experimentally during method validation.
Table 1: Chromatographic and Calibration Data for this compound (CBT)
| Analyte | Retention Time (min) | Linearity (R²) |
| This compound (CBT) | User Determined | > 0.995 |
Table 2: Method Sensitivity and Validation Parameters for this compound (CBT)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Precision (%RSD) |
| This compound (CBT) | User Determined | User Determined | 85 - 115 | < 15 |
-
Retention Time: The time at which the CBT peak elutes from the column. This will be specific to the exact HPLC method used.
-
Linearity (R²): A measure of how well the calibration curve fits the data points. A value greater than 0.995 is generally considered acceptable.
-
Limit of Detection (LOD): The lowest concentration of CBT that can be reliably detected by the method.
-
Limit of Quantification (LOQ): The lowest concentration of CBT that can be accurately and precisely quantified.[3]
-
Recovery: The percentage of the known amount of CBT that is recovered during the sample preparation and analysis process.
-
Precision (%RSD): The relative standard deviation of multiple measurements, indicating the reproducibility of the method.
Visualizations
Experimental Workflow for CBT Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a cannabis sample using HPLC.
Caption: Workflow for CBT analysis.
Logical Relationship for Method Validation
This diagram outlines the key parameters that need to be assessed during the validation of the HPLC method for CBT quantification.
References
Application Note: Gas Chromatography Methods for the Detection and Quantification of Cannabitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a minor phytocannabinoid found in the Cannabis sativa plant. As research into the therapeutic potential of a wider range of cannabinoids expands, accurate and reliable analytical methods for the detection and quantification of these less abundant compounds are crucial. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is a powerful and widely used technique for cannabinoid analysis.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound in various matrices, including plant material and extracts.
Due to the thermal lability of acidic cannabinoids, which decarboxylate at the high temperatures used in GC inlets, a derivatization step is typically required to analyze both the acidic and neutral forms of cannabinoids.[5][6] Silylation is the most common derivatization technique, converting polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers.[1][2][6]
Experimental Protocols
Sample Preparation
A representative and homogenized sample is critical for accurate quantification. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
2.1.1. Plant Material (Flowers, Leaves)
-
Drying: Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight to remove moisture without significant degradation of cannabinoids.
-
Grinding: Homogenize the dried material into a fine powder using a grinder or mill.
-
Extraction:
-
Accurately weigh approximately 200 mg of the homogenized powder into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable organic solvent such as ethanol, methanol, or ethyl acetate.[4]
-
Vortex or sonicate the mixture for 10-20 minutes to ensure efficient extraction.
-
Centrifuge the sample at approximately 5,000 rpm for 5 minutes to pellet the solid material.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter into a clean collection vial.[7]
-
2.1.2. Cannabis Oils and Extracts
-
Accurately weigh a small amount of the oil or extract (e.g., 10-20 mg) into a volumetric flask.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) to a known volume (e.g., 10 mL).
-
Vortex thoroughly to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the analyte concentrations within the calibration range of the instrument.
Derivatization (Silylation)
-
Transfer a 50 µL aliquot of the sample extract or calibration standard into a 2 mL autosampler vial.
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][7]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of all cannabinoids.[5][7]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for cannabinoid analysis and may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Injector | Split/Splitless, 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 20:1 |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data for this compound
Obtaining precise quantitative data such as retention time, limit of detection (LOD), and limit of quantitation (LOQ) for this compound is challenging due to its low abundance and the limited availability of certified reference materials and validated methods specifically for this analyte. The values presented below are estimations based on the analysis of other minor cannabinoids and should be experimentally determined and validated by the end-user.
| Analyte | Expected Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (TMS derivative) | 15.0 - 18.0 | To be determined | To be determined | ~0.05 | ~0.15 |
Note: The retention time and mass spectral data for the TMS derivative of this compound are not widely reported. It is essential to confirm the identity of the CBT peak by analyzing a certified reference material and examining the resulting mass spectrum. The characteristic fragmentation pattern of cannabinoids often involves the loss of a methyl group (M-15) and other specific cleavages.[8]
Calibration
A multi-point calibration curve should be prepared using a certified reference material of this compound.
| Calibration Level | Concentration (µg/mL) |
| 1 | 0.1 |
| 2 | 0.25 |
| 3 | 0.5 |
| 4 | 1.0 |
| 5 | 2.5 |
| 6 | 5.0 |
The calibration curve should have a correlation coefficient (r²) of ≥ 0.995 for accurate quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant matrix.
Logical Relationship of GC-MS Components
This diagram shows the logical flow of the sample through the gas chromatography-mass spectrometry system.
Conclusion
The gas chromatography method detailed in this application note provides a robust framework for the detection and quantification of this compound. Due to the limited availability of specific data for CBT, it is imperative that researchers validate this method in their own laboratories to determine accurate retention times, mass spectral data, and quantitative parameters such as LOD and LOQ. Proper sample preparation and derivatization are key to achieving reliable and reproducible results for minor cannabinoids like CBT. This method can serve as a valuable tool for quality control in drug development and for advancing our understanding of the complete chemical profile of Cannabis sativa.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. agilent.com [agilent.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical CO2 Extraction of Cannabitriol (CBT) from Hemp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a rare phytocannabinoid found in trace amounts in the Cannabis sativa L. plant.[1][2] First isolated in 1966, CBT is also known to be an oxidation product of tetrahydrocannabinol (THC).[1][3] While research into its pharmacological properties is still emerging, preliminary studies suggest potential as an antiestrogen and aromatase inhibitor, with some research indicating it may reduce intraocular pressure, relevant for conditions like glaucoma.[1][3] Unlike major cannabinoids such as THC and CBD, CBT's interaction with the endocannabinoid system is not well understood, though it is thought to have minimal interaction with CB1 receptors.[4][5]
Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has become a standard for producing high-quality cannabinoid extracts.[6][7] This green technology offers high selectivity, short processing times, and results in a solvent-free product, as CO2 returns to its gaseous state at ambient conditions.[6] The solvating power of supercritical CO2 can be precisely tuned by modifying pressure and temperature, allowing for the selective extraction of target compounds.[8]
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from hemp biomass using supercritical CO2. Due to the limited research focused specifically on CBT, the following protocols are based on established methods for extracting major and minor cannabinoids, providing a robust starting point for process optimization.[9][10][11]
Principle of Supercritical CO2 Extraction
Supercritical fluid extraction utilizes the unique properties of a substance above its critical temperature and pressure. For CO2, this state is achieved above 31.1°C and 73.8 bar (1070 PSI).[8] In this supercritical state, CO2 exhibits properties of both a liquid and a gas—it has liquid-like density, which enhances its solvating power, and gas-like viscosity and diffusivity, allowing it to penetrate the plant matrix efficiently.[8][12] The polarity of supercritical CO2 is low, making it ideal for extracting non-polar molecules like cannabinoids. By adjusting temperature and pressure, the density and solvating power of the CO2 can be manipulated to selectively target different compounds.[13] To enhance the extraction of more polar compounds, a co-solvent, typically ethanol, can be introduced into the CO2 stream.[14][15]
Experimental Workflow Overview
The overall process for obtaining purified this compound from hemp involves several key stages, from preparing the raw biomass to isolating the final crystalline compound. Each step is critical for maximizing yield and purity.
Application Notes
Biomass Preparation: Decarboxylation
Cannabinoids exist primarily in their acidic forms (e.g., CBDA, THCA) in raw cannabis.[6] Decarboxylation is a heat-induced reaction that removes a carboxyl group, converting the acidic forms to their neutral, active counterparts (e.g., CBD, THC).[16] Neutral cannabinoids are generally more soluble in supercritical CO2.[6] Performing decarboxylation prior to extraction can significantly improve the yield of target neutral cannabinoids like CBT.
Supercritical CO2 Extraction Parameters
The efficiency and selectivity of SFE are governed by four primary parameters: pressure, temperature, CO2 flow rate, and the use of a co-solvent.
-
Pressure: Increasing pressure at a constant temperature generally increases the density and solvating power of the CO2, leading to higher extraction yields.[13] However, excessively high pressures can decrease selectivity, co-extracting undesirable compounds like waxes and lipids.[9]
-
Temperature: The effect of temperature is more complex. At constant pressure, increasing temperature can decrease CO2 density but may increase the vapor pressure of the solutes, potentially improving extraction efficiency for some compounds.[9][13]
-
CO2 Flow Rate: A higher flow rate can reduce extraction time but may lead to incomplete extraction if the residence time of the solvent in the matrix is too short.[17] An optimal flow rate ensures a balance between processing time and extraction completeness.[13]
-
Co-solvent: The addition of a polar co-solvent, such as ethanol (typically 2-10% by volume), increases the polarity of the supercritical fluid.[12][14][15] This enhances the extraction of more polar cannabinoids and can significantly increase the overall yield.[14]
| Parameter | Typical Range | Effect on Extraction | Reference |
| Pressure | 100 - 350 bar (1450 - 5075 PSI) | Higher pressure increases solvent density and yield. | [11] |
| Temperature | 40 - 60 °C | Affects solvent density and solute vapor pressure. | [10][18] |
| CO2 Flow Rate | 15 - 150 g/min (for kg-scale) | Higher flow rates decrease extraction time but may reduce efficiency. | [17] |
| Co-Solvent (Ethanol) | 0 - 10% (v/v) | Increases polarity of CO2, improving yield of polar compounds. | [12][14] |
Post-Extraction Purification
The crude extract obtained from SFE contains the target cannabinoids along with co-extracted compounds like waxes, lipids, and chlorophyll.[19] A multi-step purification process is required to isolate high-purity CBT.
-
Winterization: This process removes waxes and lipids. The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C to -80°C) for 24-48 hours.[19] The fats and waxes precipitate and can be removed by filtration.
-
Chromatography: Techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC) are used to separate individual cannabinoids based on their differential affinity for a stationary phase.[20][21] Reversed-phase chromatography using a C18 stationary phase is common for cannabinoid purification.[22][23]
-
Crystallization: The final step to achieve high purity involves crystallizing the isolated CBT from a suitable solvent, yielding a crystalline powder of >99% purity.[16]
Experimental Protocols
Protocol 1: Hemp Preparation and Decarboxylation
-
Milling: Mill dried hemp inflorescences to a consistent particle size (e.g., 2-4 mm). This increases the surface area for efficient extraction.
-
Decarboxylation: Spread the milled hemp material in a thin layer on a baking sheet.
-
Place in a vacuum oven and heat to approximately 120°C for 45-60 minutes.[6]
-
Allow the material to cool to room temperature before loading it into the extraction vessel.
Protocol 2: Supercritical CO2 Extraction of this compound
Note: The following parameters are suggested starting points for optimization. Since CBT is a minor cannabinoid, fractionation (collecting extracts at different parameter sets) may be beneficial for its isolation.
-
Loading: Load the decarboxylated hemp material into the SFE system's extraction vessel.
-
System Pressurization: Cool the liquid CO2 to ensure it remains in a liquid state before the high-pressure pump.
-
Parameter Setting: Set the initial extraction parameters. A good starting point for minor cannabinoids would be in the mid-range of pressure and temperature to balance yield and selectivity.
-
Temperature: 50°C
-
Pressure: 200 bar (~2900 PSI)
-
CO2 Flow Rate: Adjust based on extractor size (e.g., 20-30 g/min for a 5L vessel).
-
Co-solvent (Ethanol): 5% by volume.
-
-
Extraction: Begin the flow of supercritical CO2 (and ethanol, if used) through the extraction vessel. The extract is collected in separator vessels by reducing pressure and/or temperature, causing the CO2 to lose its solvating power and the extracted oil to precipitate.
-
Fractionation (Optional): To selectively extract compounds, the extraction can be run in stages. For example:
-
Step 1 (Terpene Fraction): Low pressure (e.g., 80-100 bar) and low temperature (e.g., 40°C) to extract volatile terpenes.
-
Step 2 (Cannabinoid Fraction): Increase pressure (e.g., 200-250 bar) and temperature (e.g., 50-60°C) to extract cannabinoids.[19]
-
-
Depressurization: Once the extraction is complete, safely depressurize the system and collect the crude cannabinoid oil.
Protocol 3: Post-Extraction Purification
-
Winterization:
-
Dissolve the crude extract in 10 parts of 200-proof ethanol (e.g., 100 g extract in 1 L ethanol).
-
Stir until fully dissolved, using gentle heat if necessary.
-
Place the solution in a freezer at -20°C or lower for at least 24 hours.
-
Filter the cold solution through a Büchner funnel with a suitable filter paper to remove the precipitated waxes.
-
Remove the ethanol from the filtrate using a rotary evaporator to yield the winterized oil.
-
-
Chromatographic Separation:
-
Dissolve the winterized oil in the mobile phase to be used for chromatography.
-
Use a preparative HPLC system with a C18 column.[20]
-
Develop a gradient elution method (e.g., using a mixture of water and acetonitrile or methanol) to separate the cannabinoids.[24]
-
Collect fractions corresponding to the elution time of CBT, as determined by prior analytical HPLC analysis.
-
Combine the CBT-rich fractions and remove the solvent using a rotary evaporator.
-
Protocol 4: Analytical Quantification by HPLC
-
Sample Preparation: Accurately weigh and dissolve the extract in methanol or ethanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system with a UV or Diode-Array Detector (DAD).[22] A C18 column is typically used.[22]
-
Method: Run the sample using a validated gradient method. Detection is typically performed at wavelengths between 210-230 nm.[24]
-
Quantification: Quantify CBT concentration by comparing the peak area to a certified reference standard calibration curve.
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 30 | 70 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 30 | 70 |
| 20.0 | 30 | 70 |
This compound (CBT) Signaling Pathway
The pharmacology of CBT is not extensively studied.[3][25] Unlike THC, it shows little interaction with the CB1 receptor.[4] Current research suggests it may act as an antiestrogen and aromatase inhibitor, which could be beneficial in hormone-sensitive conditions.[1][3] This mechanism involves blocking the estrogen receptor and inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens.
Conclusion and Future Perspectives
Supercritical CO2 extraction is a highly effective and tunable platform for isolating cannabinoids from hemp. While specific protocols for this compound are not yet established in the literature, the methodologies developed for other cannabinoids provide a clear and robust framework for researchers. The protocols outlined here serve as a comprehensive starting point for the extraction, purification, and analysis of CBT.
Further research is necessary to optimize SFE parameters specifically for CBT to maximize yield and purity. The development of advanced chromatographic techniques will be crucial for efficiently separating this rare cannabinoid from the more abundant ones. As interest in the therapeutic potential of minor cannabinoids grows, establishing these foundational methods will be essential for advancing scientific understanding and enabling the development of new cannabinoid-based therapeutics.
References
- 1. What is this compound? [wellspringcbd.com]
- 2. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. arvanna.com [arvanna.com]
- 5. newphaseblends.com [newphaseblends.com]
- 6. Supercritical Carbon Dioxide Technology for Recovering Valuable Phytochemicals from Cannabis sativa L. and Valorization of Its Biomass for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Supercritical Carbon Dioxide Fluid Extraction of Medicinal Cannabis from Quebec | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. supercriticalfluids.com [supercriticalfluids.com]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. researchgate.net [researchgate.net]
- 16. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utilisation of Design of Experiments Approach to Optimise Supercritical Fluid Extraction of Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US10189762B1 - Process for purification and separation of cannabinoids, from dried hemp and cannabis leaves - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. cannakeys.com [cannakeys.com]
Application Notes & Protocols: Acid-Catalyzed Synthesis of Cannabitriol from Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct acid-catalyzed synthesis of Cannabitriol (CBT) from Cannabidiol (CBD) is not a widely documented single-step transformation in scientific literature. Instead, the synthesis is understood to be a sequential, two-part process. The first step involves the well-established acid-catalyzed intramolecular cyclization of CBD to produce Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). The subsequent step is the oxidation of Δ⁹-THC to yield this compound.[1][2] This document provides detailed protocols for this multi-step synthesis, purification, and characterization, along with an overview of the known biological activity of CBT.
Part 1: Acid-Catalyzed Synthesis of Δ⁹-THC from CBD
The conversion of CBD to Δ⁹-THC is a common reaction in cannabinoid chemistry, driven by the cyclization of the terpene moiety of the CBD molecule under acidic conditions.[3] A variety of Lewis and protic acids can catalyze this reaction, with the choice of acid, solvent, and temperature influencing the product distribution, particularly the ratio of Δ⁹-THC to its more thermodynamically stable isomer, Δ⁸-THC.[4]
**Experimental Protocol: Synthesis of Δ⁹-THC using Boron Trifluoride Etherate (BF₃·OEt₂) **
This protocol is adapted from studies demonstrating the effective use of BF₃·OEt₂ for the cyclization of CBD.[4]
Materials:
-
Cannabidiol (CBD) isolate (>99% purity)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve Cannabidiol (1.0 g, 3.18 mmol) in anhydrous dichloromethane (15 mL).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Catalyst Addition: While stirring, slowly add boron trifluoride etherate (1.2 molar equivalents) to the solution via a dropping funnel over 10 minutes.
-
Reaction: Maintain the reaction at -10 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the CBD is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil, containing primarily Δ⁹-THC along with Δ⁸-THC and other minor byproducts, should be purified via column chromatography.
Data Presentation: Comparison of Acid Catalysts for CBD Cyclization
The choice of catalyst and reaction conditions significantly impacts the conversion of CBD and the selectivity for Δ⁹-THC.
| Catalyst | Solvent | Temperature (°C) | Time (h) | CBD Conversion (%) | Δ⁹-THC Yield/Selectivity (%) | Δ⁸-THC Yield/Selectivity (%) |
| BF₃·OEt₂ | CH₂Cl₂ | -10 | 2 | 98 | 85 (selectivity) | 1 (selectivity) |
| pTSA | Toluene | 110 (reflux) | 1 | 81 | 67 (selectivity) | Not specified |
| HCl (0.05%) | Ethanol | 78 (reflux) | 2 | Not specified | 2 (yield) | Not specified |
| CSA | Toluene | 25 | 2 | Not specified | 61 (yield) | Not specified |
Data compiled from multiple sources. Yields and selectivities are highly dependent on specific reaction conditions and analysis methods.[3][4]
Mandatory Visualization: Experimental Workflow for THC Synthesis
Caption: Workflow for the acid-catalyzed synthesis of Δ⁹-THC from CBD.
Part 2: Oxidation of Δ⁹-THC to this compound (CBT)
This compound is an oxidation product of THC, formed by dihydroxylation at the C9-C10 double bond.[1][5] While this occurs naturally as a metabolic process and through slow degradation, specific, high-yield synthetic protocols are not abundant in the literature.[5][6] The following is a proposed protocol based on general olefin oxidation principles.
Proposed Experimental Protocol: Oxidation using Osmium Tetroxide
WARNING: Osmium tetroxide (OsO₄) is highly toxic and volatile. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
Materials:
-
Purified Δ⁹-THC
-
Osmium tetroxide (OsO₄), typically as a 2.5% solution in tert-butanol
-
N-Methylmorpholine N-oxide (NMO) as a co-oxidant
-
Acetone and Water (solvent system)
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the purified Δ⁹-THC (1.0 g, 3.18 mmol) in a 10:1 mixture of acetone and water (33 mL).
-
Co-oxidant Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 equivalents, 0.45 g) to the solution and stir until dissolved.
-
Catalyst Addition: Cool the mixture to 0 °C. Slowly add a catalytic amount of Osmium tetroxide solution (e.g., 1 mol%, 1.6 mL of 2.5% solution in t-butanol). The solution will likely turn dark brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC for the consumption of THC.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 20 mL) and stirring vigorously for 1 hour to reduce the osmate ester.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography to isolate this compound.
Part 3: Purification and Characterization
Purification of cannabinoids is typically achieved using chromatographic techniques.
Protocol: Column Chromatography Purification
-
Stationary Phase: Pack a glass column with silica gel, using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. For example, start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (346.467 g·mol⁻¹ for CBT) and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Part 4: Known Signaling Pathways and Biological Activity of this compound
The pharmacology of this compound is not as extensively studied as that of THC or CBD. Current research indicates that its primary activity may not be through direct interaction with canonical cannabinoid receptors CB1 and CB2.[8] Instead, CBT has been identified as an antiestrogen and an aromatase inhibitor.[1][6] This suggests a potential therapeutic role in hormone-sensitive conditions, such as certain types of breast cancer.[9][10][11]
Mandatory Visualization: Known Biological Targets of this compound
Caption: Known molecular targets and inhibitory actions of this compound (CBT).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]
- 4. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 11003-36-4 [smolecule.com]
- 6. What is this compound? [wellspringcbd.com]
- 7. cannakeys.com [cannakeys.com]
- 8. newphaseblends.com [newphaseblends.com]
- 9. This compound | 11003-36-4 | Benchchem [benchchem.com]
- 10. Cannabidiol as a Promising Adjuvant Therapy for Estrogen Receptor-Positive Breast Tumors: Unveiling Its Benefits with Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Targets of Minor Cannabinoids in Breast Cancer: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Cannabitriol (CBT) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabitriol (CBT) is a lesser-known phytocannabinoid found in Cannabis sativa. As interest in the therapeutic potential of minor cannabinoids grows, precise structural characterization is paramount for understanding its biological activity, metabolism, and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like CBT. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the molecular structure of this compound.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. By observing the behavior of ¹H and ¹³C nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex molecule like this compound, a combination of NMR experiments is required for complete structural assignment.
-
1D NMR (¹H and ¹³C): Provides initial information on the types and numbers of protons and carbons in the molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus, while signal splitting (coupling constants, J) in the ¹H spectrum reveals adjacent protons.
-
2D NMR: Establishes correlations between nuclei, providing the framework for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different molecular fragments.
-
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on common practices for cannabinoid analysis and can be adapted for this compound.[1]
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Isolation and Purification: this compound should be isolated from Cannabis extracts using chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity (>95%).
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for cannabinoids due to its excellent dissolving properties for these compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of CDCl₃.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample. The use of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
Table 1: General NMR Spectrometer and 1D Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time (aq) | 3.0 s | 1.0 s |
| Spectral Width (sw) | 12 ppm | 240 ppm |
Table 2: General 2D NMR Acquisition Parameters
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans | 8 | 4 | 8 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| F2 (¹H) Spectral Width | 12 ppm | 12 ppm | 12 ppm |
| F1 (¹³C) Spectral Width | N/A | 165 ppm | 220 ppm |
| ¹J C-H Coupling Constant | N/A | 145 Hz | N/A |
| Long-range J C-H Coupling | N/A | N/A | 8 Hz |
Data Presentation and Interpretation
Table 3: Representative ¹H and ¹³C NMR Data for a this compound Moiety [4]
| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Aromatic Protons (H-2', H-6') | 6.0 - 6.3 | 108.0 - 110.0 |
| Olefinic Proton (H-8) | 5.3 - 5.6 | 120.0 - 125.0 |
| Carbons bearing Oxygen | - | 70.0 - 78.0 |
| Ether Carbon | - | ~70.2 |
Table 4: ¹H and ¹³C NMR Data for Cannabidiol (CBD) in CDCl₃
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |
| 1 | 140.8 | - |
| 2 | 108.2 | 6.25, s |
| 3 | 155.0 | - |
| 4 | 110.9 | 6.15, s |
| 5 | 143.1 | - |
| 6 | 123.8 | - |
| 1' | 30.6 | 3.85, br s |
| 2' | 45.9 | 1.85, m |
| 3' | 136.7 | 5.58, br s |
| 4' | 127.3 | 4.63, br s |
| 5' | 28.1 | 2.15, m |
| 6' | 31.6 | 1.80, m |
| 7' | 22.6 | 1.68, s |
| 8' | 19.4 | 1.58, s |
| 1'' | 35.6 | 2.40, t, 7.5 |
| 2'' | 31.6 | 1.55, m |
| 3'' | 30.9 | 1.30, m |
| 4'' | 22.6 | 1.25, m |
| 5'' | 14.1 | 0.88, t, 7.0 |
| 2-OH | - | 4.80, br s |
| 6-OH | - | 5.00, br s |
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR-based structural elucidation and the key correlations used to piece together the structure of a cannabinoid.
Caption: Experimental workflow for the structural elucidation of this compound using NMR.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Extraction and Purification of Low-Abundance Cannabitriol (CBT)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the low-abundance cannabinoid, Cannabitriol (CBT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of CBT. Given the scarcity of CBT in most Cannabis sativa cultivars, this guide focuses on strategies to maximize yield and purity from complex biomass.
Frequently Asked Questions (FAQs)
Q1: What makes the extraction and purification of this compound (CBT) particularly challenging?
A1: The primary challenges in working with CBT stem from its low natural abundance, often found in minute quantities (less than 0.1% of the plant's dry weight).[1] This necessitates processing large amounts of biomass, which can lead to the co-extraction of interfering compounds. Additionally, CBT is an oxidation product of Tetrahydrocannabinol (THC), meaning it can form during the degradation of THC, which can complicate efforts to isolate the naturally occurring compound.[2][3] The limited availability of well-characterized reference standards for CBT also poses a significant hurdle for accurate quantification and method development.[4]
Q2: Which extraction method is recommended for maximizing CBT yield?
A2: For low-abundance cannabinoids like CBT, supercritical CO2 extraction is often preferred. This method allows for precise control over temperature and pressure, enabling the fractionation of different cannabinoid classes.[5] While ethanol extraction is also effective and more cost-efficient for large-scale operations, it tends to co-extract more chlorophyll and waxes, which can complicate downstream purification.[6] For initial research and small-scale extractions, pressurized liquid extraction (PLE) with solvents like ethanol or methanol can also be effective.[5]
Q3: How can I confirm the presence and quantity of CBT in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for identifying and quantifying CBT.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the cannabinoids.[7] Given the potential for co-elution with other cannabinoids, tandem mass spectrometry (MS/MS) can provide the necessary selectivity for accurate quantification.[9]
Q4: Is CBT psychoactive?
A4: CBT is considered a non-psychoactive compound.[1][10] Its chemical structure, while similar to THC, has key differences that are thought to prevent the psychoactive effects associated with THC.[11]
Q5: What are the known degradation pathways for CBT, and how can I minimize them?
A5: Cannabinoids, in general, are susceptible to degradation by light, heat, and air.[12] Since CBT is an oxidation product of THC, it is important to handle extracts under inert atmosphere (e.g., nitrogen or argon) and to protect them from light and high temperatures to prevent further degradation or the formation of other byproducts.[2][3] Acidic conditions can also lead to the degradation of cannabinoids.[13]
Troubleshooting Guides
Issue 1: Low or No Detectable CBT in the Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inappropriate Plant Material | Select cannabis cultivars known to contain higher levels of minor cannabinoids.[14] Consider that CBT is not present in all cannabis strains.[11] |
| Inefficient Extraction | Optimize extraction parameters. For supercritical CO2, adjust pressure and temperature. For solvent extraction, ensure sufficient solvent-to-biomass ratio and extraction time.[15] Consider using a more effective solvent like cold ethanol to minimize co-extraction of waxes.[6] |
| Degradation During Extraction | If using methods involving heat, such as steam distillation, be aware of potential thermal degradation.[16] Use lower temperatures where possible. |
| Analytical Method Not Sensitive Enough | Use a more sensitive analytical technique like HPLC-MS/MS for quantification.[17] Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantification (LOQ).[18] |
Issue 2: Poor Separation and Co-elution During Chromatographic Purification
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Develop a gradient elution method for your HPLC or flash chromatography system to improve resolution.[19] Screen different stationary phases (e.g., C18, C8) and mobile phase compositions.[20] |
| Co-eluting Cannabinoids | Due to structural similarities, CBT may co-elute with other cannabinoids.[9] Employ orthogonal chromatographic techniques, such as combining reversed-phase HPLC with normal-phase flash chromatography.[4] Centrifugal Partition Chromatography (CPC) can also be an effective alternative to traditional solid-liquid chromatography.[4][21] |
| Matrix Effects | The complex matrix of the cannabis extract can interfere with separation.[16] Perform a sample cleanup step, such as winterization (precipitation of waxes and lipids at low temperatures), before chromatographic purification.[6] |
Issue 3: Low Recovery of CBT After Purification
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption to Stationary Phase | This can be an issue with silica-based columns.[21] Consider using a different stationary phase or a technique that does not involve a solid stationary phase, like CPC. |
| Degradation During Purification | Avoid prolonged exposure to harsh solvents or high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure and at a low temperature. |
| Sample Loss During Transfers | Minimize the number of transfer steps. Ensure all vessels are thoroughly rinsed with an appropriate solvent to recover any adsorbed material. |
Quantitative Data Summary
The following tables provide illustrative data for cannabinoid extraction and purification. Note that specific values for CBT are scarce, and these tables are based on general cannabinoid processing.
Table 1: Comparison of Cannabinoid Extraction Methods (Illustrative)
| Extraction Method | Typical Yield (Total Cannabinoids) | Purity in Crude Extract | Advantages | Disadvantages |
| Supercritical CO2 | 5-15% | 40-70% | High selectivity, no residual solvent[5] | High initial equipment cost[6] |
| Ethanol Extraction | 10-20% | 30-60% | High efficiency, scalable[22] | Co-extracts chlorophyll and waxes[6] |
| Hydrocarbon Extraction | 10-18% | 50-75% | High efficiency | Flammable solvents, requires specialized facility[22] |
Table 2: Performance of Preparative Chromatography for Minor Cannabinoid Purification (Illustrative)
| Chromatographic Technique | Loading Capacity ( g/injection ) | Typical Purity Achieved | Recovery Rate |
| Flash Chromatography | 1-100 | 80-95% | 70-90% |
| Preparative HPLC | 0.1-10 | >98% | 60-85%[23] |
| Centrifugal Partition Chromatography (CPC) | 1-1000 | >99% | >95%[21] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of Cannabinoids
-
Biomass Preparation: Dry and grind the cannabis biomass to a particle size of 200-400 µm.
-
Decarboxylation (Optional): Heat the biomass at 110-120°C for 30-60 minutes to convert acidic cannabinoids to their neutral forms.[4]
-
Extraction:
-
Load the ground biomass into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 150-250 bar
-
Temperature: 40-60°C
-
CO2 flow rate: 10-20 kg/h per kg of biomass
-
-
-
Fractionation: Use a two-stage separation process. The first separator at a higher pressure and lower temperature (e.g., 80 bar, 50°C) to collect heavier compounds, and the second separator at a lower pressure and temperature (e.g., 50 bar, 25°C) to collect the lighter cannabinoids.
-
Collection: Collect the extract from the separators.
Protocol 2: Preparative HPLC Purification of CBT
-
Sample Preparation: Dissolve the crude extract in the mobile phase to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.[19]
-
Chromatographic Conditions:
-
Column: C18, 10 µm particle size, 250 x 50 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Ethanol
-
Gradient: Start with 70% B, increase to 95% B over 30 minutes.
-
Flow Rate: 80-120 mL/min
-
Detection: UV at 228 nm
-
-
Fraction Collection: Collect fractions based on the elution time of the target CBT peak, which should be predetermined using an analytical HPLC method with a CBT reference standard.
-
Solvent Evaporation: Combine the fractions containing pure CBT and remove the solvent using a rotary evaporator at a temperature below 40°C.
-
Purity Analysis: Analyze the final product using an analytical HPLC method to confirm purity.
Visualizations
Caption: Workflow for the extraction and purification of this compound (CBT).
References
- 1. This compound | 11003-36-4 | Benchchem [benchchem.com]
- 2. Cannabicitran & this compound: What’s the Deal? - CBD Health and Wellness [cbdhealthandwellness.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 10. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 11. newphaseblends.com [newphaseblends.com]
- 12. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. trilogeneseeds.com [trilogeneseeds.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 19. agilent.com [agilent.com]
- 20. cannabissciencetech.com [cannabissciencetech.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. bluegrasshempoil.com [bluegrasshempoil.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Optimizing Cannabitriol (CBT) Synthesis
Welcome to the technical support center for Cannabitriol (CBT) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this minor cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound (CBT)?
A1: this compound (CBT) is a minor cannabinoid, and dedicated synthetic routes with high yields are not as extensively documented as for major cannabinoids like CBD and THC. However, two primary approaches are recognized in the literature:
-
Conversion from Cannabichromene (CBC): One documented method involves the conversion of CBC into Cannabicitran (CBT-C), a structurally related isomer of CBT.[1] This is often followed by further steps to yield other CBT isomers. The process typically involves an acid-catalyzed intramolecular cyclization.[1]
-
Oxidation of Tetrahydrocannabinol (THC): CBT has been identified as an oxidation product of THC.[2] This suggests that controlled oxidation of THC could be a viable synthetic route.
Q2: Why is my CBT yield consistently low?
A2: Low yields in CBT synthesis can stem from several factors, often related to it being a minor cannabinoid and potentially a secondary product in many reactions. Common causes include:
-
Suboptimal Starting Material: The purity and concentration of your precursor (e.g., CBC or THC) are critical. Impurities can lead to unwanted side reactions.
-
Inefficient Reaction Conditions: Factors such as temperature, reaction time, and the choice of catalyst and solvent may not be optimized for CBT formation.
-
Formation of Isomers and Byproducts: The synthesis of cannabinoids often results in a mixture of isomers and byproducts. For instance, Friedel-Crafts reactions, a common method in cannabinoid synthesis, can lead to regioselectivity issues, producing abnormal cannabinoid isomers.[3][4]
-
Degradation of the Product: CBT, like other cannabinoids, can be sensitive to heat, light, and acidic conditions, leading to degradation if not handled properly during workup and purification.
Q3: How can I improve the regioselectivity of the synthesis to favor the desired CBT isomer?
A3: Achieving high regioselectivity is a common challenge in cannabinoid synthesis. Here are some strategies:
-
Catalyst Selection: The choice of acid catalyst can significantly influence the outcome. For instance, in related cannabinoid syntheses, Brønsted acids like 10-camphorsulfonic acid (CSA) have been shown to be effective.[3] Lewis acids such as BF₃·OEt₂ on alumina have also been used to control regioselectivity.[4]
-
Reaction Kinetics vs. Thermodynamics: In some cannabinoid syntheses, the desired isomer may be the kinetic product, forming faster at lower temperatures, while the thermodynamic product is favored at higher temperatures or longer reaction times.[5] Experimenting with these parameters is crucial.
-
Protecting Groups: Although it adds steps to the synthesis, using protecting groups on the resorcinol core of the precursor can direct the reaction to the desired position, thus preventing the formation of abnormal isomers.[4]
Q4: What are the recommended purification methods for isolating CBT?
A4: Due to the presence of multiple isomers and byproducts, chromatographic techniques are essential for isolating high-purity CBT.
-
Flash Chromatography: This is a common initial purification step to separate the bulk of the desired product from major impurities.[1][6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the method of choice for obtaining high-purity cannabinoids.[7][8][9] Reversed-phase HPLC is often used, but normal-phase can also be effective.[6]
-
Centrifugal Partition Chromatography (CPC): This is another liquid-liquid chromatographic technique that can be used for purification.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | - Inactive catalyst- Incorrect reaction temperature- Insufficient reaction time | - Use a fresh, anhydrous catalyst.- Optimize the temperature. Start with conditions reported for similar cannabinoid syntheses and adjust.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. |
| Formation of Multiple Products/Isomers | - Lack of regioselectivity- Non-optimal catalyst or solvent | - Experiment with different Brønsted and Lewis acid catalysts.[3][4]- Screen various solvents to find one that favors the desired product.- Consider a synthetic route involving protecting groups to enhance regioselectivity.[4] |
| Product Degradation during Workup | - Exposure to strong acids or bases- High temperatures during solvent removal | - Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions.- Use a rotary evaporator at a low temperature to remove the solvent. |
| Difficulty in Purifying CBT | - Co-elution of isomers- Presence of closely related byproducts | - Optimize the HPLC method by screening different columns and mobile phases.- Consider using orthogonal purification methods (e.g., reversed-phase followed by normal-phase chromatography).- For challenging separations, techniques like simulated moving bed (SMB) chromatography could be explored.[6] |
Experimental Protocols
General Protocol for Acid-Catalyzed Conversion of CBC to CBT-C (as an example precursor to CBT isomers)
This is a generalized protocol based on similar cannabinoid cyclization reactions.[1] Note: This protocol should be optimized for your specific laboratory conditions and safety protocols.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cannabichromene (CBC) in a dry, aprotic solvent (e.g., dichloromethane).
-
Reaction: Add an acid catalyst (e.g., trifluoroacetic acid or silica gel) to the solution.[1] The amount of catalyst should be optimized, typically starting with a catalytic amount.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution). Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography followed by preparative HPLC to isolate the desired CBT isomer.
Visualizations
Caption: Experimental workflow for the conversion of CBC to CBT.
Caption: Troubleshooting logic for addressing low CBT yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. agilent.com [agilent.com]
- 10. lutpub.lut.fi [lutpub.lut.fi]
Technical Support Center: Cannabitriol (CBT) Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical assays of Cannabitriol (CBT), a minor cannabinoid. Given the limited specific literature on CBT, this guide is based on established principles of cannabinoid analysis, particularly for HPLC-UV and LC-MS/MS techniques. The information provided should be a valuable starting point for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and why is it difficult to analyze?
A1: this compound (CBT) is a phytocannabinoid that is structurally similar to tetrahydrocannabinol (THC) and is typically found in very low concentrations in the cannabis plant.[1][2] Its analysis can be challenging due to its low abundance, the presence of nine different CBT isomers, and potential instability, as it can be an oxidation product of THC.[1][3]
Q2: Where can I obtain analytical standards for this compound?
A2: Obtaining certified reference materials (CRMs) is crucial for accurate quantification. Several suppliers specialize in analytical standards for cannabinoids. While standards for major cannabinoids like CBD and THC are common, you may need to inquire with specialized suppliers for specific this compound isomers.
Q3: What are the general solubility characteristics of this compound?
A3: While specific solubility data for this compound is scarce, cannabinoids, in general, are sparingly soluble in water but readily dissolve in organic solvents such as methanol, ethanol, and acetonitrile.[4] For analytical purposes, preparing stock solutions in methanol or ethanol is a common practice.
Q4: What are the key stability considerations for this compound?
A4: Cannabinoids can be sensitive to heat, light, and acidic conditions.[2][4][5] As an oxidation product of THC, CBT's stability may be a concern.[3] It is advisable to store standards and samples in amber vials at low temperatures and to minimize their exposure to light and acidic environments to prevent degradation.
Troubleshooting Guide: HPLC-UV & LC-MS/MS Assays
This guide addresses common issues encountered during the analysis of this compound.
Chromatography (HPLC-UV & LC-MS/MS)
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Potential Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Incompatible Mobile Phase: The pH of the mobile phase may be inappropriate for the analyte.
-
Column Degradation: The column may be nearing the end of its lifespan.
-
-
Solutions:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Modify Mobile Phase: Add a small amount of a competing agent, like a buffer or an ion-pairing reagent, to the mobile phase. For cannabinoids, a mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid is often used.[6]
-
Check Column Health: If the problem persists, try a new column of the same type.
-
-
Problem: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I do?
-
Answer:
-
Potential Causes:
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate.
-
Leakes: There may be a leak in the system.
-
Column Equilibration: The column may not be properly equilibrated between runs, especially with gradient elution.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
-
Solutions:
-
Check Pump Performance: Purge the pumps and check for pressure fluctuations.
-
Inspect for Leaks: Carefully inspect all fittings and connections.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Use a Column Oven: A column oven will maintain a stable temperature.
-
-
Problem: Co-elution with Other Cannabinoids
-
Question: I suspect my this compound peak is co-eluting with another cannabinoid isomer. How can I confirm and resolve this?
-
Answer:
-
Potential Causes:
-
Insufficient Resolution: The analytical column and mobile phase are not providing adequate separation for the isomers.
-
-
Solutions:
-
Method Optimization: Adjust the mobile phase composition, gradient profile, or flow rate.
-
Change Column: Consider a column with a different stationary phase or a higher efficiency (e.g., smaller particle size). For cannabinoid isomers, chiral chromatography columns may be necessary for complete separation.[7][8]
-
Mass Spectrometry: If using LC-MS/MS, you can often distinguish between co-eluting isomers if they have different fragmentation patterns, allowing for quantification even with chromatographic overlap.
-
-
Mass Spectrometry (LC-MS/MS)
Problem: Low Signal Intensity or No Peak Detected
-
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible reasons?
-
Answer:
-
Potential Causes:
-
Low Analyte Concentration: this compound is a trace cannabinoid, and its concentration in the sample may be below the limit of detection.
-
Ion Suppression: Components of the sample matrix may be interfering with the ionization of this compound in the MS source.
-
Incorrect MS Parameters: The mass spectrometer settings (e.g., collision energy, fragment ions) may not be optimized for this compound.
-
Sample Degradation: The analyte may have degraded during sample preparation or storage.
-
-
Solutions:
-
Concentrate the Sample: If possible, use a larger sample volume and a concentration step (e.g., solid-phase extraction).
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components.
-
Optimize MS Parameters: Infuse a this compound standard to optimize the precursor and product ions and their corresponding collision energies.
-
Review Sample Handling: Ensure proper storage and handling to prevent degradation.
-
-
Quantitative Data Summary
| Parameter | Acceptance Criteria | Potential Cause of Failure |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Column overload, secondary interactions |
| Theoretical Plates (N) | > 2000 | Column degradation, poor connections |
| Resolution (Rs) | > 1.5 (between CBT and nearest peak) | Inadequate mobile phase/column |
| %RSD of Retention Time | < 1.0% | Pump issues, leaks, temperature fluctuations |
| %RSD of Peak Area | < 2.0% | Injector issues, inconsistent sample volume |
Experimental Protocols
The following are generalized starting protocols for the analysis of cannabinoids. These will likely require optimization for the specific analysis of this compound.
Protocol 1: HPLC-UV Analysis of Cannabinoids
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract with methanol or ethanol using sonication or vortexing.
-
Centrifuge and filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the extract as necessary to fall within the calibration range.
-
-
HPLC Conditions:
-
Column: C18, 2.7 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: 228 nm
-
Protocol 2: LC-MS/MS Analysis of Cannabinoids
-
Standard and Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents. An internal standard (e.g., a deuterated analog) should be added to all standards and samples.
-
-
LC Conditions:
-
Use the same or similar LC conditions as described for HPLC-UV, but a lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ions: These must be determined by infusing a this compound standard. For a molecule with a molecular weight of 346.467, the protonated molecule [M+H]+ would be m/z 347.2. Product ions would be determined experimentally.
-
Collision Energy: Optimize for each MRM transition.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common analytical assay issues.
Experimental Workflow for Cannabinoid Analysis
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. eybna.com [eybna.com]
- 2. Buy this compound | 11003-36-4 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cbdworldnews.com [cbdworldnews.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Cannabitriol (CBT) Extract Purification
Welcome to the technical support center for Cannabitriol (CBT) extract purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the purity of your CBT extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound (CBT) extract?
A1: Crude CBT extracts typically contain a variety of impurities, including:
-
Other Cannabinoids: Analogs such as Cannabidiol (CBD), Cannabidivarin (CBDV), and Tetrahydrocannabinol (THC) can be present.[1][2]
-
Waxes and Lipids: These are co-extracted from the plant material and can affect the viscosity and appearance of the extract.
-
Chlorophyll and Pigments: These plant-derived compounds can discolor the extract.
-
Residual Solvents: Solvents used in the extraction process (e.g., ethanol, hexane) may remain in the crude extract.[3]
-
Degradation Products: Exposure to light, heat, or acidic conditions can lead to the formation of cannabinoid degradation products.[1]
Q2: Which chromatographic techniques are most effective for purifying CBT?
A2: A multi-step chromatographic approach is generally recommended for achieving high-purity CBT.[4] Common and effective techniques include:
-
Flash Chromatography: Often used as an initial purification step to separate major compound classes based on polarity.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique, often used as the final "polishing" step to achieve purities greater than 98%.[4][5] Reversed-phase HPLC with a C18 column is a common choice.[4]
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can prevent irreversible adsorption of the target compound.[6][7][8]
Q3: How can I confirm the purity of my final CBT extract?
A3: The purity of your final CBT product should be assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[9][10][11] This will allow you to quantify the CBT content and identify any co-eluting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the isolated CBT.[2]
Q4: What is "winterization" and why is it important for CBT purification?
A4: Winterization is a post-extraction process used to remove waxes, fats, and lipids from the crude extract.[12][13] The process involves dissolving the extract in a solvent like ethanol and then freezing the solution.[13] The unwanted lipids and waxes precipitate out and can be removed by filtration.[13] This step is crucial as it improves the purity and clarity of the final product and prevents fouling of downstream equipment like chromatography columns.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound extracts.
Problem 1: Low Purity After Initial Purification Step
| Possible Cause | Recommended Solution |
| Incomplete removal of non-polar compounds | Perform a liquid-liquid partitioning step. Dissolve the crude extract in a methanol/water mixture and partition against a non-polar solvent like hexane to remove lipids and chlorophyll.[4] |
| Inappropriate stationary phase in chromatography | The chosen stationary phase may not have sufficient selectivity for CBT and its impurities.[4] Experiment with different stationary phases (e.g., C18, C8, or different silica gel modifications). |
| Sub-optimal mobile phase composition | The mobile phase may not be providing adequate separation. Systematically vary the solvent ratios in your mobile phase to optimize the resolution between CBT and closely related impurities. |
Problem 2: Degradation of CBT During Purification
| Possible Cause | Recommended Solution |
| Exposure to excessive heat | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a controlled, low temperature.[4] If possible, conduct chromatographic separations at room temperature.[4] |
| Acidic conditions causing isomerization | Maintain a neutral or slightly acidic pH during extraction and purification unless a specific pH is required for a particular separation step.[4] Be aware that the combination of carbon dioxide and water from the air can create an acidic environment, potentially leading to the cyclization of some cannabinoids.[14] |
| Oxidation from air exposure | Degas all solvents before use in HPLC.[4] When handling the purified compound, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4] |
Problem 3: Low Yield of Purified CBT
| Possible Cause | Recommended Solution |
| Inefficient initial extraction | Increase the extraction time or use more vigorous methods like sonication or Soxhlet extraction to improve efficiency.[4] Gentle heating can also enhance extraction, but monitor for potential degradation.[4] |
| Loss of CBT during solvent removal | Use a rotary evaporator with a properly cooled condenser to minimize the loss of volatile compounds.[4] |
| Irreversible adsorption onto chromatography column | If using solid-phase chromatography, CBT might be strongly adsorbing to the stationary phase. Consider using a different stationary phase or switching to a liquid-liquid technique like Centrifugal Partition Chromatography (CPC).[7][8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Winterization of Crude CBT Extract
-
Dissolution: Dissolve the crude CBT extract in 95% ethanol. A common ratio is 1:10 (w/v) of extract to ethanol.
-
Freezing: Place the ethanolic solution in a freezer at -20°C to -80°C for 24-48 hours. This will cause the waxes and lipids to precipitate.
-
Filtration: While cold, rapidly filter the solution through a Büchner funnel with filter paper or a filter press to remove the precipitated waxes.
-
Solvent Removal: Remove the ethanol from the filtered solution using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure. The resulting material is the winterized CBT extract.
Protocol 2: Flash Chromatography for Initial CBT Purification
-
Column Packing: Pack a glass column with silica gel as the stationary phase. The amount of silica should be approximately 20-100 times the weight of the winterized extract.
-
Sample Loading: Dissolve the winterized CBT extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing CBT.
-
Pooling and Evaporation: Combine the CBT-rich fractions and evaporate the solvent using a rotary evaporator.
Protocol 3: Preparative HPLC for High-Purity CBT
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase is typically a mixture of acetonitrile and water or methanol and water.[9]
-
Method Development: First, develop an analytical HPLC method to achieve good separation of CBT from its impurities. This method can then be scaled up to a preparative scale.
-
Sample Injection: Dissolve the partially purified CBT from the flash chromatography step in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the eluting peak corresponding to CBT using a fraction collector.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the mobile phase solvents from the purified CBT fraction via rotary evaporation or lyophilization to obtain high-purity CBT crystals or oil.
Data Presentation
The following tables provide illustrative data for the comparison of different purification strategies. Note that these are representative values and actual results will vary based on the starting material and specific experimental conditions.
Table 1: Comparison of Purity Levels at Different Purification Stages
| Purification Stage | CBT Purity (%) | Key Impurities Removed |
| Crude Extract | 20 - 40 | - |
| After Winterization | 40 - 60 | Waxes, Lipids |
| After Flash Chromatography | 70 - 90 | Pigments, Less Polar Cannabinoids |
| After Preparative HPLC | > 98 | Closely Related Cannabinoid Analogs |
Table 2: Illustrative Yields for a Multi-Step Purification Process
| Purification Step | Starting CBT (g) | Ending CBT (g) | Step Yield (%) | Overall Yield (%) |
| Winterization | 100 | 95 | 95 | 95 |
| Flash Chromatography | 95 | 80 | 84 | 80 |
| Preparative HPLC | 80 | 72 | 90 | 72 |
Visualizations
The following diagrams illustrate key workflows and concepts in CBT purification.
Caption: A typical experimental workflow for the purification of this compound from plant material.
Caption: A logical troubleshooting guide for addressing low purity in CBT extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product labeling accuracy and contamination analysis of commercially available cannabidiol product samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. CANNABINOID EXTRACT PURIFICATION - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. iris.unimore.it [iris.unimore.it]
- 12. rootsciences.com [rootsciences.com]
- 13. mediabros.store [mediabros.store]
- 14. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Cannabitriol (CBT) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low yield of Cannabitriol (CBT) during extraction from cannabis. Given that CBT is a rare cannabinoid, often found in trace amounts, this guide extrapolates from established cannabinoid extraction principles and highlights potential strategies to optimize its recovery.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT), and why is its extraction yield typically low?
A1: this compound (CBT) is a phytocannabinoid first identified in 1966.[2][3] It is considered a minor or rare cannabinoid because it is present in very small quantities in most cannabis cultivars.[1][2][4] The low native abundance is the primary reason for low extraction yields. Additionally, CBT is an oxidation product of tetrahydrocannabinol (THC), meaning its formation is the result of THC degradation, rather than direct enzymatic synthesis.[3][4]
Q2: Which cannabis strains are known to have higher concentrations of CBT?
A2: While specific high-CBT strains are not well-documented in commercial markets, CBT has been identified in certain cultivars like 'Futura 75' and Japanese hemp.[4] Researchers should prioritize sourcing strains with a rich and diverse cannabinoid profile, particularly those with high THC content, as CBT is a THC derivative.[3][4]
Q3: What are the most suitable extraction methods for a rare cannabinoid like CBT?
A3: Supercritical CO2 and ethanol extraction are common methods for cannabinoid extraction and can be adapted for CBT.[5] Ethanol is effective due to its polarity, which allows it to dissolve a wide range of cannabinoids.[5][6] Supercritical CO2 offers high selectivity by manipulating pressure and temperature, which can be advantageous for targeting specific compounds.[7] However, given the low concentration of CBT, a multi-step purification process following initial extraction is almost always necessary.[5][8]
Q4: How can I accurately quantify the CBT content in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying both acidic and neutral cannabinoids without requiring derivatization.[9][10][11] Using HPLC coupled with a mass spectrometry (MS) or diode-array detector (DAD) will provide the necessary sensitivity and selectivity to accurately measure trace compounds like CBT.[10][12] Gas Chromatography (GC) can also be used, but it requires derivatization to analyze acidic cannabinoids and the high temperatures can cause degradation.[9][10]
Troubleshooting Guide for Low CBT Yield
This guide addresses specific issues that can lead to diminished CBT yields during and after the extraction process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low CBT concentration in starting material | - Inappropriate cannabis strain selection.- Poor plant health and cultivation conditions. | - Select strains known for high THC content and genetic diversity.[13][14]- Optimize growing conditions such as light intensity, temperature, and nutrient feeding to maximize overall cannabinoid production.[14][15][16] |
| Degradation of CBT during extraction | - Excessive heat during decarboxylation or solvent evaporation.- Exposure to light and air (oxidation). | - Employ lower temperatures for solvent recovery under vacuum.[17]- Use inert gases like nitrogen or argon to blanket extracts and prevent oxidation.- Store extracts in amber-colored, airtight containers at low temperatures.[18] |
| Inefficient initial extraction | - Incorrect particle size of the cannabis biomass.- Suboptimal solvent-to-biomass ratio or extraction time. | - Mill the biomass to a consistent, fine particle size (but not a powder) to increase surface area for solvent penetration.[19]- Optimize the solvent-to-biomass ratio and extraction duration. For ethanol, consider a longer contact time; for CO2, adjust pressure and temperature parameters.[7][20] |
| Loss of CBT during post-extraction purification | - Co-elution with other major cannabinoids during chromatography.- Inefficient separation during winterization or filtration. | - Develop a highly selective chromatography method. Consider multi-column systems or centrifugal partition chromatography (CPC) for better resolution.[5][8]- Ensure complete precipitation of fats and waxes during winterization by using cold temperatures (-20°C or lower) for an extended period. |
| Conversion of THC to other byproducts instead of CBT | - Uncontrolled oxidation processes. | - Investigate controlled oxidation methods post-extraction to potentially convert a portion of the purified THC into CBT. This is an advanced technique requiring careful monitoring. |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction for General Cannabinoid Recovery
This protocol is designed to maximize the extraction of a broad spectrum of cannabinoids, which is a prerequisite for isolating trace compounds like CBT.
-
Biomass Preparation :
-
Dry the cannabis material to a moisture content of 10-15%.
-
Grind the biomass to a particle size of approximately 1-2 mm.[19] Avoid creating a fine powder, which can hinder filtration.
-
Optional Decarboxylation: Heat the biomass in an oven at 110-120°C for 30-60 minutes to convert acidic cannabinoids (like THCA) to their neutral forms (like THC). This may be beneficial as CBT is a derivative of THC.[21]
-
-
Extraction :
-
Submerge the prepared biomass in chilled (-20°C) food-grade ethanol (95% or higher) at a solvent-to-biomass ratio of 10:1 (v/w).
-
Agitate the mixture for 30-60 minutes while maintaining the low temperature.
-
Separate the ethanol extract from the solid plant material using a filter press or centrifuge.
-
-
Solvent Recovery :
-
Remove the ethanol from the extract using a rotary evaporator.
-
Maintain a water bath temperature below 50°C to minimize thermal degradation of cannabinoids.
-
-
Winterization :
-
Dissolve the crude extract in ethanol at a 10:1 ratio (ethanol to extract).
-
Chill the solution to -20°C to -40°C for 24-48 hours to precipitate waxes and lipids.
-
Filter the cold solution through a vacuum filter to remove the solidified waxes.
-
-
Final Solvent Purge :
-
Use a rotary evaporator followed by a vacuum oven (at approx. 40°C) to remove any residual ethanol.
-
Protocol 2: Post-Extraction Purification using Flash Chromatography
This is a basic protocol for enriching the CBT fraction from the crude extract.
-
Stationary Phase : Silica gel is commonly used for normal-phase chromatography of cannabinoids.[8]
-
Mobile Phase : A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically effective.
-
Fraction Collection :
-
Dissolve the winterized extract in a minimal amount of the initial mobile phase.
-
Load the solution onto the packed chromatography column.
-
Begin the elution with a low-polarity mobile phase and gradually increase the polarity.
-
Collect fractions and analyze each using HPLC to identify the fractions containing CBT.
-
-
Pooling and Concentration : Combine the CBT-rich fractions and evaporate the solvent to obtain a purified extract.
Visualizations
Caption: Workflow for CBT Extraction and Purification.
Caption: Simplified Formation Pathway of CBT from THC.
References
- 1. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 2. newphaseblends.com [newphaseblends.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 11003-36-4 | Benchchem [benchchem.com]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. d-nb.info [d-nb.info]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. Closing the Yield Gap for Cannabis: A Meta-Analysis of Factors Determining Cannabis Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 14. floraflex.com [floraflex.com]
- 15. medicinalgenomics.com [medicinalgenomics.com]
- 16. Boost Your Cannabis Yields: Expert Tips & Tricks [klonetics.com]
- 17. Cannabis Extraction Risks | HUB International [hubinternational.com]
- 18. ccsa.ca [ccsa.ca]
- 19. lunatechequipment.com [lunatechequipment.com]
- 20. Frontiers | Optimization of extraction and enrichment process of cannabidiol from industrial hemp and evaluation of its bioactivity [frontiersin.org]
- 21. caymanchem.com [caymanchem.com]
Technical Support Center: Cannabitriol (CBT) Extraction & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-extraction of unwanted compounds during the extraction and purification of Cannabitriol (CBT).
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted compounds co-extracted with this compound (CBT)?
A1: During the extraction of cannabinoids like CBT from cannabis or hemp biomass, several classes of unwanted compounds are commonly co-extracted. These include:
-
Lipids, Waxes, and Fats: These compounds are naturally present in the plant material and are often co-extracted, especially when using non-polar solvents or high temperatures. Their presence can lead to a cloudy and less pure final product.[1][2][3]
-
Chlorophyll: This green pigment is responsible for photosynthesis in the plant. It is highly soluble in polar solvents like ethanol and can impart a dark green color and a bitter, grassy taste to the extract.[4][5][6]
-
Other Pigments: Besides chlorophyll, other plant pigments like carotenoids can also be co-extracted, affecting the color of the final product.[7]
Q2: How can I prevent the initial co-extraction of these unwanted compounds?
A2: The initial extraction parameters play a crucial role in the purity of the crude extract. To minimize the co-extraction of unwanted compounds, consider the following:
-
Use Cold Solvents: Employing chilled ethanol (between -20°C and -70°C) for extraction can significantly reduce the co-extraction of chlorophyll, waxes, and lipids.[4][8] Warmer ethanol is more aggressive and will dissolve more of these undesirable compounds.[4]
-
Optimize Extraction Time: Shorter contact time between the solvent and the plant material can help in selectively extracting cannabinoids while leaving behind more of the unwanted compounds.[4]
Q3: What is winterization and how does it help in purifying CBT extracts?
A3: Winterization, also known as dewaxing, is a post-extraction purification process used to remove fats, waxes, and lipids from the crude extract.[1][2][9] The process involves dissolving the extract in a polar solvent (typically ethanol) and then freezing the solution at low temperatures (e.g., -20°C to -80°C) for an extended period (24-48 hours).[9][10][11] At these low temperatures, the waxes, fats, and lipids precipitate out of the solution and can then be removed by filtration.[1][9] This results in a purer and more stable cannabinoid concentrate.[2][9]
Q4: My CBT extract has a strong green color. How can I remove the chlorophyll?
A4: The green color in your extract is due to the presence of chlorophyll. A common and effective method for its removal is activated carbon (charcoal) treatment.[7][12][13] Activated carbon has a high affinity for chlorophyll and other pigments and can be used to decolorize the extract.[7][13] This is typically done by passing the extract solution through a filter bed containing activated carbon or by mixing the extract with activated carbon and then filtering it.[12]
Troubleshooting Guides
Issue 1: Cloudy Extract After Solvent Recovery
-
Problem: The CBT extract appears cloudy or hazy after the primary extraction solvent has been removed.
-
Likely Cause: The cloudiness is most likely due to the presence of co-extracted waxes, fats, and lipids.[2]
-
Solution: Perform Winterization.
-
Dissolve the crude extract in ethanol. A common starting ratio is 10:1 ethanol to extract (by volume to weight).[2][10][11]
-
Place the solution in a freezer at a temperature between -20°C and -80°C for 24 to 48 hours.[9][10][11] The colder the temperature, the more efficient the precipitation of waxes.
-
The waxes and lipids will solidify and precipitate out of the solution.
-
Filter the cold solution through a funnel with filter paper to remove the solidified waxes.[9]
-
Remove the ethanol from the filtered solution, typically using a rotary evaporator, to obtain a dewaxed CBT extract.[9]
-
Issue 2: Dark Green and Bitter-Tasting Extract
-
Problem: The final CBT extract has a dark green to black color and a harsh, grassy taste.
-
Likely Cause: High concentration of chlorophyll was co-extracted during the initial extraction, likely due to the use of a polar solvent like room-temperature ethanol.[4][5]
-
Solution: Activated Carbon Treatment.
-
Dissolve the green extract in a suitable solvent (e.g., ethanol).
-
Pass the solution through a column packed with activated carbon or add activated carbon powder directly to the solution and stir.[12]
-
The activated carbon will adsorb the chlorophyll and other pigments.[7][13]
-
Filter the solution to remove the activated carbon. The resulting solution should have a significantly lighter, more golden color.[14]
-
Caution: Activated carbon can also adsorb some cannabinoids, so it is important to optimize the amount of carbon used and the contact time to minimize the loss of the target compound, CBT.
-
Issue 3: Low Purity of Final CBT Isolate
-
Problem: After initial purification steps, the purity of the CBT is still not satisfactory for research or pharmaceutical applications.
-
Likely Cause: The crude extract contains a complex mixture of cannabinoids and other closely related impurities that are not effectively removed by basic purification techniques.
-
Solution: Employ Flash Chromatography.
-
Flash chromatography is a purification technique that separates compounds based on their polarity.[15][16]
-
It can be used as a secondary purification step to isolate CBT from other cannabinoids and impurities.[17]
-
The process involves passing the cannabinoid extract through a column containing a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then pushed through the column, carrying the different compounds at different rates, thus allowing for their separation and collection.[15][16]
-
By carefully selecting the stationary and mobile phases, it is possible to achieve high-purity CBT fractions.
-
Data Presentation
Table 1: Winterization Parameters for Wax and Lipid Removal
| Parameter | Recommended Range | Notes |
| Ethanol to Extract Ratio | 5:1 to 20:1 (mL:g) | A common starting point is 10:1.[11] |
| Freezing Temperature | -20°C to -80°C | Colder temperatures lead to more efficient precipitation but may require specialized equipment.[11] |
| Freezing Time | 24 to 48 hours | Sufficient time is needed for the waxes to fully precipitate.[9][10] |
Table 2: Reported Efficiency of Chlorophyll Removal Techniques
| Technique | Method | Reported Efficiency | Source |
| Ultrasonic Bleaching | Treatment with industrial clay | Reduction from 56.3 µg/g to 7.8 µg/g | [18] |
| Color Remediation Module (CRM) | In-line with CO2 extraction | Removes 99.5% of chlorophyll | [19] |
Experimental Protocols
Protocol 1: Winterization (Dewaxing) of a Crude CBT Extract
-
Dissolution: For every 1 gram of crude CBT extract, add 10 mL of 190-proof ethanol to a glass container.[10]
-
Mixing: Gently heat the mixture in a warm water bath (around 30-40°C) and stir until the extract is fully dissolved.
-
Freezing: Seal the container and place it in a freezer set to at least -20°C for 24-48 hours.[10] For more efficient precipitation, a colder freezer (-40°C to -80°C) can be used if available.[11]
-
Filtration: Set up a filtration apparatus (e.g., a Büchner funnel with a vacuum flask or a simple funnel with filter paper).
-
Separation: While still cold, quickly pour the mixture through the filter. The solidified waxes and lipids will be trapped by the filter paper.[10]
-
Solvent Recovery: Collect the filtered ethanol solution, which now contains the purified cannabinoids.
-
Evaporation: Remove the ethanol from the solution using a rotary evaporator to obtain the winterized CBT extract.[9]
Protocol 2: Activated Carbon Treatment for Chlorophyll Removal
-
Preparation: Dissolve the chlorophyll-rich CBT extract in ethanol.
-
Carbon Addition: Add powdered activated carbon to the solution. The exact amount will need to be optimized, but a starting point could be 1-5% by weight of the extract.
-
Mixing: Stir the mixture for a defined period (e.g., 30-60 minutes). The optimal contact time should be determined experimentally to maximize chlorophyll removal while minimizing cannabinoid loss.
-
Filtration: Filter the mixture through a fine filter paper to remove all the activated carbon particles. The solution should now be significantly lighter in color.
-
Solvent Recovery: Remove the ethanol using a rotary evaporator to obtain the decolorized CBT extract.
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound (CBT).
Caption: Troubleshooting decision tree for common CBT extract impurities.
Caption: Conceptual diagram of cannabinoid separation by flash chromatography.
References
- 1. Marijuana Wax: Why Winterization and Dewaxing Are Needed for Quality Cannabis Concentrates | Technology Networks [technologynetworks.com]
- 2. coleparmer.co.uk [coleparmer.co.uk]
- 3. Cannabis Plant Lipids | True Labs for Cannabis NJ — True Labs for Cannabis [truelabscannabis.com]
- 4. mediabros.store [mediabros.store]
- 5. ertelalsop.com [ertelalsop.com]
- 6. valleywellnessnj.com [valleywellnessnj.com]
- 7. activatedcarbondepot.com [activatedcarbondepot.com]
- 8. mood.com [mood.com]
- 9. rootsciences.com [rootsciences.com]
- 10. lowtemp-plates.com [lowtemp-plates.com]
- 11. What Is the Winterization Process in Cannabis? [sortingrobotics.com]
- 12. Removing Color, Chlorophyll from Cannabis and Black Hash Oil | Pall Corporation [pall.com]
- 13. mediabros.store [mediabros.store]
- 14. filtrox.com [filtrox.com]
- 15. rootsciences.com [rootsciences.com]
- 16. extraktlab.com [extraktlab.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. supercriticalfluids.com [supercriticalfluids.com]
Technical Support Center: Cannabitriol (CBT) Extraction Optimization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the extraction of Cannabitriol (CBT), a minor cannabinoid of growing interest.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for this compound (CBT) extraction?
A1: The ideal solvent for CBT extraction balances selectivity, safety, and scalability. There is no single "best" solvent, as the optimal choice depends on the desired purity of the final extract and the available equipment. The most common solvents are ethanol, supercritical CO₂ (scCO₂), and light hydrocarbons (e.g., butane, propane).
-
Ethanol: A highly effective polar solvent that can dissolve a broad range of cannabinoids.[1][2][3] Chilling ethanol to sub-zero temperatures (e.g., -40°C) is a popular technique that increases selectivity for cannabinoids while leaving undesirable compounds like waxes and chlorophyll behind.[3][4][5] Warm ethanol extraction is faster but requires more extensive post-processing.[3][4]
-
Supercritical CO₂: A non-toxic, non-flammable solvent that allows for tunable selectivity.[2] By carefully controlling temperature and pressure, operators can target specific compounds.[6] Lower pressures are often used to extract more volatile compounds like terpenes, while higher pressures target cannabinoids.[6] This method is known for producing high-purity extracts free from residual solvents.[7]
-
Light Hydrocarbons (Butane/Propane): These non-polar solvents are highly efficient at dissolving cannabinoids and terpenes, often resulting in a high-quality, full-spectrum extract.[2][8] However, they are highly flammable and require specialized, certified closed-loop equipment and facilities to mitigate safety risks.[2][9][10]
Q2: What is the optimal temperature range for CBT extraction?
A2: The optimal temperature for CBT extraction is a critical parameter that influences both yield and the preservation of the molecule's integrity. As a general rule, excessively high temperatures can lead to the degradation of cannabinoids and the loss of volatile terpenes.[11]
-
Cold Ethanol Extraction: Temperatures are typically maintained between -50°C and -20°C.[3][5] This cryogenic range enhances selectivity, minimizing the co-extraction of waxes and pigments.[4][12]
-
Supercritical CO₂ Extraction: The temperature for cannabinoid extraction generally falls between 40°C and 60°C.[13][14] One study optimizing for minor cannabinoids found optimal conditions for THC and CBG at 55°C.[15] Precise temperature control is crucial as it directly impacts the solvent density and solvating power of CO₂.[16]
-
Post-Extraction Processing: During solvent recovery (e.g., using a rotary evaporator for ethanol), it is vital to use the lowest possible temperature under vacuum to prevent thermal degradation. For ethanol, a water bath temperature of 30-40°C is common.[5] Cannabinoids like THC and CBD begin to evaporate or degrade at much higher temperatures, typically above 150°C.[11]
Q3: How can I prevent the degradation of CBT during the extraction process?
A3: Preventing thermal degradation is key to maximizing CBT yield. Cannabinoids are sensitive to heat, light, and oxidation.[17]
-
Control Temperature: Avoid excessive heat during all stages, including decarboxylation (if performed), extraction, and solvent purging.[11] Utilizing vacuum during solvent evaporation lowers the boiling point of the solvent, allowing for its removal at lower temperatures that are safe for cannabinoids.[18]
-
Limit Oxygen Exposure: Oxidation can degrade cannabinoids.[17] Using a closed-loop system and purging vessels with an inert gas like nitrogen can minimize oxygen exposure.
-
Use High-Quality Starting Material: The stability and profile of the final extract begin with the quality of the cannabis biomass. Proper drying and curing of the plant material are essential first steps.[19] Freeze-drying is an advanced method that can preserve volatile compounds and acidic cannabinoids effectively.[1][19]
Q4: Which purification techniques are best for isolating CBT?
A4: After initial crude extraction, several purification steps are necessary to isolate minor cannabinoids like CBT. These steps remove impurities such as waxes, lipids, and pigments.[9]
-
Winterization (Dewaxing): This process is essential for extracts produced with room-temperature ethanol or supercritical CO₂ at high pressures. The crude extract is dissolved in ethanol and chilled to sub-zero temperatures (e.g., -20°C to -80°C) for 24-48 hours.[11][20] This causes waxes and lipids to precipitate, which can then be removed by filtration.[20]
-
Chromatography: For high-purity isolation, chromatography is the industry standard.[17][21] Techniques like flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are used to separate individual cannabinoids from the mixture.[22][23] Both normal-phase and reversed-phase chromatography can be effective for separating minor cannabinoids.[17][22]
Data Presentation
Table 1: Comparison of Common Extraction Solvents (Note: Data is generalized for cannabinoids due to a lack of specific public data for CBT.)
| Solvent | Operating Temp. Range | Selectivity | Post-Processing Needs | Safety Concerns |
| Cryo-Ethanol | -50°C to -20°C | High | Minimal (some filtration) | Flammable |
| Warm Ethanol | 20°C to 80°C | Low | Winterization, Color Remediation | Flammable |
| Supercritical CO₂ | 35°C to 60°C | Tunable (High) | Winterization (often required) | High Pressure Systems[2] |
| Hydrocarbons | -40°C to 20°C | High | Dewaxing, Vacuum Purging | Highly Flammable/Explosive[2] |
Table 2: Example Supercritical CO₂ Parameters for Minor Cannabinoids (Source: Adapted from studies on THC, CBG, and CBN extraction.[15])
| Parameter | Target Cannabinoid | Value | Resultant Yield/Observation |
| Pressure | Δ⁹-THC & CBG | 235 bar | Maximum yield achieved |
| Temperature | Δ⁹-THC & CBG | 55 °C | Optimal for extraction |
| Time | Δ⁹-THC & CBG | 2 hours | Peak yield observed |
| Pressure | CBN | 235 bar | Optimal for extraction |
| Temperature | CBN | 55 °C | Optimal for extraction |
| Time | CBN | 4 hours | Yield increases due to degradation of other cannabinoids[15] |
Experimental Protocols
Protocol 1: Cryogenic Ethanol Extraction for CBT
This protocol is designed for lab-scale extraction to produce a high-quality crude oil rich in minor cannabinoids with minimal impurities.
-
Biomass Preparation:
-
Dry cannabis material to <10% moisture content.
-
Grind the biomass to a consistent, medium particle size (avoid fine powders to prevent filtration issues).[24]
-
If targeting neutral cannabinoids, decarboxylate the biomass in a vacuum oven (e.g., 120°C for 60-90 minutes) prior to extraction.
-
-
Chilling:
-
Pre-chill food-grade 200-proof ethanol to -40°C using a laboratory-grade freezer or chiller.
-
Place the sealed container of milled biomass in the same freezer and allow it to reach thermal equilibrium.
-
-
Extraction:
-
In a pre-chilled extraction vessel, submerge the cold biomass in the cold ethanol. A common ratio is 1 gallon of ethanol per pound of biomass.
-
Agitate gently for a short duration (e.g., 5-10 minutes). The cold temperature minimizes the extraction of waxes and chlorophyll, so long soak times are not required.[25]
-
-
Filtration:
-
Quickly filter the ethanol-biomass slurry through a series of successively finer filter papers or a Büchner funnel to remove all plant material. The goal is to separate the liquid "miscella" from the solid biomass while everything is still cold.
-
-
Solvent Recovery:
-
Transfer the filtered miscella to a rotary evaporator.
-
Set the water bath temperature to 40°C - 50°C and the condenser chiller to 0°C or below.[12]
-
Apply vacuum and rotation to evaporate the ethanol, leaving the crude CBT-rich oil behind.
-
-
Post-Processing:
-
The resulting crude oil can be further purified using chromatography to isolate CBT.
-
Mandatory Visualizations
Caption: General workflow for this compound (CBT) extraction and purification.
Caption: Troubleshooting logic for addressing low CBT extraction yields.
References
- 1. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. Ethanol THC Extraction: Safe, Clean & Full-Spectrum Relief · Sweet Releaf [sweetreleaf.com]
- 5. labtechsrl.com [labtechsrl.com]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. rootsciences.com [rootsciences.com]
- 8. Cannabis Extraction Methods | Kind Medical [kind.com.au]
- 9. mediabros.store [mediabros.store]
- 10. Cannabis Extraction Risks | HUB International [hubinternational.com]
- 11. Temperature Control in Cannabis Extraction and Distillation | Technology Networks [technologynetworks.com]
- 12. labsup.net [labsup.net]
- 13. mdpi.com [mdpi.com]
- 14. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Temperature Control of CBD and THC Process - ProExtractionUSA [proextractionusa.com]
- 17. biotage.com [biotage.com]
- 18. nwsci.com [nwsci.com]
- 19. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. biotage.com [biotage.com]
- 23. youtube.com [youtube.com]
- 24. lunatechequipment.com [lunatechequipment.com]
- 25. extraktlab.com [extraktlab.com]
Technical Support Center: Purification of Cannabitriol (CBT) from Complex Cannabis Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Cannabitriol (CBT), a minor cannabinoid found in trace amounts in cannabis. Due to the limited availability of research focused specifically on CBT, the protocols and troubleshooting advice provided here are based on established methods for the purification of other minor cannabinoids from complex cannabis matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and why is it difficult to purify?
A1: this compound (CBT) is a phytocannabinoid first identified in 1966.[1] It is considered a minor cannabinoid because it is present in very small quantities in the cannabis plant, often making its extraction and isolation challenging.[1][2] CBT is an oxidation product of tetrahydrocannabinol (THC) and has at least nine known isomers.[1][3] The primary challenges in its purification are its low natural abundance and its chemical similarity to other cannabinoids, which makes chromatographic separation complex.[4][5]
Q2: What are the general methods for purifying minor cannabinoids like CBT?
A2: The purification of minor cannabinoids from a crude cannabis extract is typically a multi-step process.[4] The most common techniques employed are chromatographic methods, including flash chromatography, preparative high-performance liquid chromatography (HPLC), and centrifugal partition chromatography (CPC).[4][6][7] These methods can be performed in either normal-phase or reversed-phase modes, depending on the desired separation profile.[6][8]
Q3: What kind of purity and yield can I expect when purifying minor cannabinoids?
A3: While specific data for CBT is scarce, studies on the purification of other minor cannabinoids have reported high purity levels. For instance, trapping multiple dual mode liquid-liquid chromatography has been used to separate various minor cannabinoids with purities ranging from 93-99% and yields of 73-95%.[9] However, the very low starting concentration of CBT in the biomass will likely be the primary limiting factor for overall yield.
Q4: How can I assess the purity of my purified CBT fraction?
A4: The purity of the final CBT fraction should be assessed using analytical chromatography techniques. High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) or a mass spectrometer (HPLC-MS) are the gold standards for cannabinoid analysis.[10][11] These methods allow for the quantification of CBT and the detection of any residual impurities, such as other cannabinoids, terpenes, or pesticides.
Q5: What are the key stability concerns during CBT purification?
A5: Cannabinoids are generally susceptible to degradation from exposure to light, heat, and oxygen.[12][13] Studies on CBD and THC have shown that storage in the dark at cool temperatures is crucial.[13] The pH of the solutions used during purification can also impact stability, with a moderately acidic environment (pH 4-6) showing better stability for some cannabinoids.[14] Given that CBT is an oxidation product of THC, it is reasonable to assume it is also sensitive to oxidative stress.
Experimental Workflow for Minor Cannabinoid Purification
The following diagram outlines a general workflow for the purification of a minor cannabinoid like CBT from a cannabis extract.
Caption: A generalized workflow for the purification of this compound (CBT) from cannabis biomass.
Detailed Methodologies
Extraction and Winterization
This protocol describes a common method for obtaining a crude cannabinoid extract that is suitable for further chromatographic purification.
-
Objective: To extract cannabinoids from the plant matrix and remove lipids and waxes.
-
Materials:
-
Milled cannabis biomass
-
Ethanol (96% or higher), chilled to -20°C
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Freezer (-20°C)
-
-
Procedure:
-
Submerge the milled cannabis biomass in chilled ethanol.
-
Agitate the mixture for a specified time (e.g., 30 minutes) to allow for the dissolution of cannabinoids.
-
Filter the mixture to separate the ethanol extract from the solid plant material.
-
Place the ethanol extract in a freezer at -20°C for 24-48 hours. This process, known as winterization, will cause lipids and waxes to precipitate.[15]
-
Filter the cold extract to remove the precipitated fats and waxes.
-
Remove the ethanol from the filtered extract using a rotary evaporator to obtain the crude cannabinoid oil.
-
Chromatographic Purification (Flash Chromatography Example)
This is a generalized protocol for the separation of minor cannabinoids using flash chromatography. The specific parameters will need to be optimized for your particular extract and target compound.
-
Objective: To separate CBT from other cannabinoids and impurities in the crude extract.
-
Materials:
-
Flash chromatography system with a UV detector
-
Appropriate column (e.g., C18 for reversed-phase, silica for normal-phase)
-
Solvents for the mobile phase (e.g., ethanol/water for reversed-phase; hexane/ethyl acetate for normal-phase)
-
Crude cannabinoid extract
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Equilibrate the chromatography column with the starting mobile phase.
-
Load the dissolved sample onto the column.
-
Begin the elution process, starting with a low polarity mobile phase and gradually increasing the polarity (gradient elution).
-
Monitor the separation using the UV detector, collecting fractions as peaks elute.
-
Analyze the collected fractions using an analytical HPLC method to identify the fractions containing the highest concentration and purity of CBT.
-
Pool the high-purity CBT fractions and remove the solvent.
-
Quantitative Data Summary
Due to the lack of specific quantitative data for CBT purification, the following table summarizes reported data for the purification of other cannabinoids, which can be used as a general reference.
| Cannabinoid | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| CBD | Preparative HPLC | 71.6% | 94.5% | Not specified | [16] |
| Minor Cannabinoids (general) | Trapping Multiple Dual Mode LLC | Not specified | 93-99% | 73-95% | [9] |
| CBD | Preparative Chromatography | >85% | >99.5% | Not specified | [4] |
| Δ⁹-THC | Simulated Moving Bed (SMB) | 65-75% | >99% | Not specified | [4] |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of minor cannabinoids.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of cannabinoids | - Inappropriate solvent system: The polarity of the mobile phase is not optimized for the separation. - Column overloading: Too much sample has been loaded onto the column. - Incorrect flow rate: The flow rate is too fast for efficient separation. | - Perform small-scale analytical HPLC runs to optimize the mobile phase composition. - Reduce the amount of sample loaded onto the column. A general guideline is 1-10% of the column's weight. - Decrease the flow rate to allow for better interaction between the cannabinoids and the stationary phase. |
| Low yield of the target cannabinoid | - Co-elution with other compounds: The target cannabinoid is not fully separated from other components. - Degradation of the target cannabinoid: The cannabinoid may be degrading due to exposure to light, heat, or incompatible pH. - Irreversible binding to the column: The compound is strongly adsorbed to the stationary phase. | - Re-optimize the chromatographic method for better resolution. - Protect the sample from light and heat throughout the process. Ensure the pH of your mobile phase is within a stable range for cannabinoids (e.g., slightly acidic). - Ensure the column is properly conditioned and consider using a stronger solvent at the end of the run to elute any strongly bound compounds. |
| Peak tailing or fronting | - Column degradation: The stationary phase has been damaged. - Sample solvent incompatibility: The solvent used to dissolve the sample is too strong, causing the peak to broaden. - Presence of highly acidic or basic compounds: These can interact with the stationary phase and affect peak shape. | - Replace the chromatography column. - Dissolve the sample in the initial, weaker mobile phase. - Consider a pre-purification step to remove interfering compounds. |
| Inconsistent retention times | - Changes in mobile phase composition: Inaccurate mixing of solvents. - Fluctuations in temperature: Temperature can affect retention times. - Column aging: The performance of the column changes over time. | - Prepare fresh mobile phase and ensure accurate mixing. - Use a column oven to maintain a consistent temperature. - Monitor column performance and replace it when necessary. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between common problems, their causes, and potential solutions in cannabinoid purification.
Caption: A diagram illustrating the logical flow for troubleshooting common issues in cannabinoid purification.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Separation of minor cannabinoids from hemp extract with trapping multiple dual mode liquid-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Commercial cannabis consumer products part 2: HPLC-DAD quantitative analysis of cannabis cannabinoids | Scilit [scilit.com]
preventing thermal degradation of Cannabitriol during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of Cannabitriol (CBT) during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and why is it considered thermally labile?
A1: this compound (CBT) is a phytocannabinoid first identified in 1966.[1][2] It is structurally similar to tetrahydrocannabinol (THC) and is considered an oxidation product of THC.[1] Like many cannabinoids, CBT possesses functional groups that are susceptible to degradation under thermal stress. While specific data on CBT's thermal lability is limited, the general principles of cannabinoid chemistry suggest that the presence of hydroxyl groups makes it prone to degradation at elevated temperatures, similar to other cannabinoids like CBD and THC.[3][4][5]
Q2: What are the primary factors that can cause the thermal degradation of CBT during analysis?
A2: The primary factors leading to cannabinoid degradation, which are applicable to CBT, include:
-
Heat: Elevated temperatures, especially those encountered in Gas Chromatography (GC) inlets, can cause decarboxylation (if analyzing acidic precursors) and isomerization or oxidation of neutral cannabinoids.[3][6][7]
-
Light Exposure: UV light can accelerate the breakdown of cannabinoids.[3][8]
-
Oxidation: Exposure to oxygen can trigger oxidative reactions, altering the chemical structure and reducing potency.[3][8]
-
pH Variations: Acidic or basic conditions can catalyze degradation reactions.[3][4]
Q3: Which analytical techniques are recommended to minimize thermal degradation of CBT?
A3: To minimize thermal degradation, it is advisable to use techniques that operate at lower temperatures. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are considered the gold standard for cannabinoid analysis as they separate compounds at or near room temperature, thus preventing thermal degradation.[9][10][11] Coupling with UV or Mass Spectrometry (MS) detectors (LC-MS) provides high sensitivity and selectivity.[12][13][14]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" technique that uses supercritical CO2 as the mobile phase. It is well-suited for the analysis of thermally labile compounds and can be faster than HPLC.[9][10][15][16][17]
-
Low-Temperature Gas Chromatography (GC): If GC is necessary, using methods with lower inlet temperatures and faster temperature ramps can reduce degradation.[18]
-
Derivatization for GC Analysis: Chemical derivatization can be employed to protect the thermally labile functional groups of CBT, making it more suitable for GC analysis.[19][20]
Q4: Can I use Gas Chromatography (GC-MS) for CBT analysis?
A4: While GC-MS is a powerful analytical tool, its use for thermally labile cannabinoids like CBT requires caution. The high temperatures of the GC inlet port can cause on-column degradation, leading to inaccurate quantification and the potential misidentification of degradation products as authentic components of the sample.[6][7] If GC-MS is the only available technique, it is highly recommended to use a derivatization step to protect the hydroxyl groups of CBT from thermal degradation.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no CBT peak detected in GC-MS analysis. | Thermal degradation in the GC inlet. | 1. Use a lower inlet temperature. 2. Employ a faster oven temperature ramp. 3. Derivatize the sample prior to injection to protect the thermally sensitive functional groups.[19] 4. Switch to a less thermally aggressive analytical technique like LC-MS or SFC.[9][10][12] |
| Multiple unexpected peaks appearing in the chromatogram. | Degradation of CBT into other cannabinoids or related compounds. | 1. Confirm the identity of the unexpected peaks using a mass spectrometer. 2. Analyze the sample using a non-thermal technique (e.g., HPLC) to see if the peaks are still present. If not, they are likely degradation products. 3. Optimize storage conditions to prevent degradation before analysis (e.g., store in the dark at low temperatures).[8] |
| Poor reproducibility of CBT quantification. | Inconsistent degradation due to fluctuations in analytical conditions or sample handling. | 1. Ensure consistent sample preparation and storage procedures. 2. Validate the analytical method for reproducibility. 3. Use an internal standard to correct for variations. 4. Consider using an autosampler for consistent injection volumes and timing. |
| CBT concentration decreases over time in stored samples. | Degradation due to improper storage conditions (light, heat, oxygen exposure). | 1. Store samples in amber vials to protect from light.[8] 2. Store samples at low temperatures (e.g., 4°C or -20°C).[21] 3. Purge sample vials with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
Table 1: Influence of GC Injector Temperature on Cannabinoid Degradation
| Cannabinoid | Injector Temperature (°C) | Degradation (%) | Degradation Products | Reference |
| CBD | 300 | ~20 | Δ⁹-THC, CBN | [7] |
| Δ⁹-THC | 300 | ~17.2 | CBN | [7] |
| CBG | 250 | ~35.6 | CBC | [7] |
| CBG | 300 | ~50 | CBC | [7] |
Note: Data for CBT is not currently available. The data for other cannabinoids is provided to illustrate the potential for thermal degradation in GC systems.
Table 2: Thermal Degradation of CBD in Pomegranate Juice
| Heat Treatment | CBD Decrease (%) | THC Formation | Reference |
| Pasteurization | 25 | Slight increase in juice with 7.0 mg/L CBD | [22] |
| Sterilization | 85.7 - 92 | Significant increase in juice with 7.0 mg/L CBD | [22] |
Note: This data highlights the impact of thermal processing on cannabinoid stability in a complex matrix.
Experimental Protocols
Protocol 1: Analysis of CBT using HPLC-UV
-
Sample Preparation:
-
Accurately weigh 100 mg of the homogenized sample.
-
Extract with 10 mL of methanol by vortexing for 1 minute, followed by sonication for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 228 nm.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of CBT.
-
Quantify CBT in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Derivatization of CBT for GC-MS Analysis
-
Sample Preparation:
-
Prepare the sample extract as described in Protocol 1.
-
Evaporate 100 µL of the filtered extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Conditions: Scan mode from m/z 50-550.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newphaseblends.com [newphaseblends.com]
- 3. broughton-group.com [broughton-group.com]
- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. agilent.com [agilent.com]
- 15. extractionmagazine.com [extractionmagazine.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 18. Under Pressure? Low-Pressure Gas Chromatography Analysis of Cannabinoid Neutrals [restek.com]
- 19. cannabissciencetech.com [cannabissciencetech.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. jcst.rsu.ac.th [jcst.rsu.ac.th]
Validation & Comparative
A Comparative Efficacy Analysis of Cannabitriol and THC: A Guide for Researchers
Executive Summary
This guide provides a comparative overview of the pharmacological efficacy of Cannabitriol (CBT) and Δ⁹-tetrahydrocannabinol (THC), two phytocannabinoids derived from Cannabis sativa. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. While THC is one of the most extensively studied cannabinoids with a well-defined pharmacological profile, research on CBT is nascent. Consequently, a direct, data-driven comparison of their efficacy is currently challenging due to the limited availability of quantitative data for CBT.
This document synthesizes the existing scientific literature to present a comprehensive analysis of THC's efficacy, supported by experimental data and detailed methodologies. In contrast, the section on CBT summarizes the current understanding of its biological effects, highlighting the significant gaps in knowledge that preclude a direct comparison. The aim is to provide a clear, evidence-based resource that accurately reflects the state of scientific knowledge on these two compounds.
Δ⁹-Tetrahydrocannabinol (THC): Efficacy and Pharmacological Profile
THC is the primary psychoactive component of cannabis and has been the subject of extensive research for its therapeutic potential. It primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2.
Quantitative Efficacy Data for THC
The following tables summarize key quantitative data regarding the binding affinity and functional activity of THC at cannabinoid receptors.
Table 1: Receptor Binding Affinities of THC
| Receptor | Species | Ligand Displaced | Kᵢ (nM) | Reference |
| CB1 | Human | [³H]CP55,940 | 10 - 25.1 | [1][2][3] |
| CB1 | Rat | [³H]CP55,940 | 42.6 | [2] |
| CB2 | Human | [³H]CP55,940 | 24 - 35.2 | [1][2][3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.
Table 2: Functional Activity of THC
| Assay | Receptor | Cell Line | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| cAMP accumulation | CB1 | CHO | Inhibition | ~50 nM | [4] |
| [³⁵S]GTPγS binding | CB1 | Mouse brain membranes | Stimulation | ~100 nM | [4] |
| ERK1/2 phosphorylation | CB1/CB2 | Various | Activation | Not specified | [5] |
| PI3K/Akt pathway | CB1 | Mouse brain | Activation | Not specified | [6] |
EC₅₀ (Half maximal effective concentration) / IC₅₀ (Half maximal inhibitory concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols for THC Efficacy Studies
The data presented above are derived from various in vitro experimental protocols. Below are generalized methodologies for key assays used to characterize THC's efficacy.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of THC for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells genetically engineered to express high levels of human or rodent CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand with high affinity for the receptor of interest (e.g., [³H]CP55,940).
-
A range of concentrations of unlabeled THC is added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of THC that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[3]
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional effect of THC on G-protein coupled receptor activation, specifically the inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 cells) are cultured.
-
Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP).
-
THC Treatment: The cells are co-incubated with forskolin and varying concentrations of THC.
-
cAMP Measurement: The intracellular levels of cAMP are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration of THC that causes a 50% inhibition of forskolin-stimulated cAMP production (IC₅₀) is determined.
-
Signaling Pathways of THC
THC, as a partial agonist at CB1 and CB2 receptors, initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, THC can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6]
This compound (CBT): Current Knowledge and Research Gaps
This compound (CBT) is a rare phytocannabinoid that was first identified in 1966.[7] It is structurally similar to THC and is also known to be a metabolite of THC.[8][9] Despite its early discovery, research into the pharmacological properties and efficacy of CBT remains extremely limited.
Efficacy and Mechanism of Action
To date, there is a significant lack of quantitative data on the efficacy of CBT. No peer-reviewed studies providing receptor binding affinities (Kᵢ values) or functional assay data (EC₅₀/IC₅₀ values) for CBT at cannabinoid or other receptors were identified in the current literature search.
The available information on the potential effects of CBT is largely qualitative and derived from a small number of preclinical studies and anecdotal reports:
-
Modulation of THC Effects: Some research suggests that CBT may reduce the psychoactive effects of THC.[7][10] A study from 2007 indicated that CBT might be one of the primary cannabinoids responsible for this effect.[7]
-
Glaucoma: An early study conducted by Mahmoud Elsohly demonstrated that CBT could reduce intraocular pressure in rabbits, suggesting a potential therapeutic application in glaucoma.[7] However, these findings have not been replicated in human studies.
-
Anti-estrogenic and Aromatase Inhibition: There is some speculation that CBT may act as an anti-estrogen and an aromatase inhibitor, though this has not been substantiated by robust experimental data.[9]
-
Receptor Interactions: The mechanism of action of CBT is largely unknown.[7] One source mentions a 2022 study that found almost no interaction between CBT and CB1 receptors, which would be consistent with a lack of psychoactivity. However, the specific study is not cited, and information regarding its interaction with CB2 or other receptors is not available.
Experimental Protocols
Due to the absence of published in-depth studies on the efficacy of CBT, no detailed experimental protocols for its pharmacological characterization are available in the public domain.
Signaling Pathways
The intracellular signaling pathways activated by CBT have not been elucidated. Given the lack of data on its receptor targets, it is not possible to construct a signaling pathway diagram for CBT at this time.
Conclusion
This guide highlights the substantial disparity in the scientific understanding of THC and CBT. THC is a well-characterized compound with a large body of evidence supporting its efficacy at cannabinoid receptors and detailing its downstream signaling pathways. This has enabled its development and approval for various medical applications.
In contrast, this compound remains an understudied cannabinoid. While preliminary findings suggest some potential therapeutic effects, the lack of fundamental pharmacological data, including receptor binding affinities and functional activity, makes it impossible to conduct a meaningful comparison of its efficacy with that of THC. For researchers, scientists, and drug development professionals, the current state of knowledge underscores a significant opportunity for further investigation into the therapeutic potential of this rare cannabinoid. Future research should focus on systematic in vitro and in vivo studies to characterize the pharmacology of CBT, which will be essential to determine its potential as a therapeutic agent.
References
- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. newphaseblends.com [newphaseblends.com]
- 8. cannakeys.com [cannakeys.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. CBT: Focus on the this compound molecule [magna-cbd.com]
A Comparative Guide to the Preclinical Therapeutic Effects of Cannabinoids: Evaluating Cannabitriol in the Context of Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical therapeutic effects of Cannabitriol (CBT), a lesser-known cannabinoid, contextualized by the extensive research on Cannabidiol (CBD). Due to the nascent stage of CBT research, this document summarizes the limited available preclinical data for CBT and presents a detailed analysis of CBD's well-documented anti-inflammatory and neuroprotective properties as a benchmark for comparison. This approach is intended to highlight the current research landscape for these compounds and underscore the need for further investigation into the therapeutic potential of minor cannabinoids.
This compound (CBT): An Understudied Phytocannabinoid
This compound (CBT) is a phytocannabinoid that was first identified in the 1970s.[1] Despite its early discovery, preclinical research into its pharmacological effects remains exceptionally limited.[1][2] The scarcity of data prevents a comprehensive evaluation of its therapeutic potential and a direct, data-rich comparison with other cannabinoids.
Preclinical Findings for this compound
The available preclinical data for CBT is sparse and largely preliminary. The primary findings are summarized below:
-
Intraocular Pressure Reduction: A singular preclinical study suggested that CBT may reduce intraocular pressure in rabbits. However, detailed quantitative data from this study are not widely available, precluding a thorough assessment of its efficacy and dose-response relationship.
-
Modulation of THC's Psychoactive Effects: Some research indicates that CBT might counteract some of the psychoactive effects of Δ9-tetrahydrocannabinol (THC).[3][4] This potential interaction is of interest for the development of therapeutic formulations that leverage the benefits of THC while mitigating its undesirable side effects. Further studies are required to validate this effect and elucidate the underlying mechanism.[5][6]
Due to the lack of robust preclinical data, a detailed comparison of CBT with other therapeutic alternatives is not feasible at this time. The following sections on Cannabidiol (CBD) are provided to offer a framework for the types of preclinical studies and data that are necessary to validate the therapeutic effects of a cannabinoid.
Cannabidiol (CBD): A Well-Characterized Cannabinoid with Therapeutic Potential
In stark contrast to CBT, Cannabidiol (CBD) has been the subject of extensive preclinical and clinical investigation. It is a non-psychoactive cannabinoid that has demonstrated a wide range of therapeutic effects, including anti-inflammatory, neuroprotective, anxiolytic, and anticonvulsant properties.[7][8][9][10][11]
Preclinical Anti-Inflammatory Effects of CBD
CBD has shown significant anti-inflammatory effects across various preclinical models.[12] These effects are mediated through multiple pathways, including the modulation of cytokine production and immune cell function.[12]
Table 1: Comparison of Preclinical Anti-Inflammatory Effects of CBD
| Experimental Model | Animal Model | CBD Dosage | Key Findings |
| Carrageenan-Induced Paw Edema | Rat | 5-40 mg/kg | Dose-dependent reduction in paw edema and inflammatory markers.[13] |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation | Mouse | 10-50 mg/kg | Attenuation of pro-inflammatory cytokine production (TNF-α, IL-1β) in the brain.[14][15][16][17][18] |
| Collagen-Induced Arthritis | Mouse | 5-25 mg/kg/day | Reduced joint inflammation, swelling, and destruction. |
Preclinical Neuroprotective Effects of CBD
The neuroprotective properties of CBD have been demonstrated in a variety of preclinical models of neurodegenerative diseases and neuronal injury.[19][20] Its mechanisms of action include antioxidant effects, modulation of neuroinflammation, and regulation of neuronal excitability.[11][21]
Table 2: Comparison of Preclinical Neuroprotective Effects of CBD
| Experimental Model | Animal Model | CBD Dosage | Key Findings |
| Ischemic Stroke | Rat, Mouse | 3-10 mg/kg | Reduction in infarct volume and improved neurological outcomes. |
| Parkinson's Disease (6-OHDA model) | Rat | 10-40 mg/kg/day | Protection of dopaminergic neurons and reduction of motor deficits.[21] |
| Alzheimer's Disease (Aβ-induced toxicity) | Mouse | 1-20 mg/kg/day | Reduced neuroinflammation, oxidative stress, and cognitive deficits.[20][22] |
Experimental Protocols
Measurement of Intraocular Pressure in Rabbits
This protocol is relevant for assessing the potential of cannabinoids like CBT and CBD in glaucoma models.[23][24][25][26][27]
-
Animal Model: New Zealand white rabbits are commonly used.
-
Anesthesia: A combination of ketamine and xylazine is administered for sedation. Topical proparacaine is applied to the cornea.
-
Intraocular Pressure (IOP) Measurement: A tonometer (e.g., Tono-Pen) is used to measure IOP. Baseline measurements are taken before the administration of the test compound.
-
Drug Administration: The test compound (e.g., CBT or CBD) is administered topically as an eye drop or systemically via injection.
-
Post-Treatment Measurement: IOP is measured at regular intervals (e.g., 1, 2, 4, and 6 hours) after drug administration.
-
Data Analysis: Changes in IOP from baseline are calculated and compared between treatment and vehicle control groups.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[13][28][29][30][31]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.
-
Drug Administration: The test compound (e.g., CBD) is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on neuroinflammation, a key process in many neurodegenerative diseases.[14][15][16][17][18]
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Neuroinflammation: An intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg) is administered.
-
Drug Administration: The test compound (e.g., CBD) is administered prior to or following the LPS injection, depending on the study design (preventive or therapeutic).
-
Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue is collected.
-
Analysis of Inflammatory Markers: Brain tissue is analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques such as ELISA or qPCR. Microglial activation can be assessed by immunohistochemistry (e.g., Iba1 staining).
-
Data Analysis: The levels of inflammatory markers in the treated groups are compared to those in the vehicle-treated LPS group.
Visualizations
Caption: A generalized workflow for the preclinical validation of therapeutic cannabinoids.
References
- 1. cannakeys.com [cannakeys.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cannabidiol Counteracts the Psychotropic Side-Effects of Δ-9-Tetrahydrocannabinol in the Ventral Hippocampus through Bidirectional Control of ERK1–2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Preclinical Evidence for Functional Interactions of Cannabidiol and Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol Modulation of Antinociceptive Tolerance to Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Cannabidiol in Inflammation: A Review of Pre-clinical and Clinical Findings | Prague Medical Report [pmr.lf1.cuni.cz]
- 9. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 17. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Cannabidiol and brain function: current knowledge and future perspectives [frontiersin.org]
- 21. cannabisclinicians.org [cannabisclinicians.org]
- 22. mdpi.com [mdpi.com]
- 23. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. inotiv.com [inotiv.com]
- 29. researchgate.net [researchgate.net]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Correlating In Vivo and In Vitro Results for Cannabitriol: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Cannabitriol (CBT), a minor cannabinoid found in the Cannabis sativa plant. While preliminary studies suggest potential therapeutic effects, a direct correlation between in vivo and in vitro data is not yet possible due to the limited research available. This guide summarizes the current state of knowledge and highlights the need for further investigation.
This compound, first identified in 1966, remains one of the less-studied cannabinoids, despite its structural similarity to the well-known psychoactive compound tetrahydrocannabinol (THC).[1][2] Researchers are in the early stages of exploring its pharmacological properties, and as such, there is a scarcity of published studies providing detailed experimental data.[1][3][4]
Current State of Research: A Lack of Correlative Data
A thorough search of scientific databases and clinical trial registries indicates that there are currently no publicly available studies that directly compare the in vivo and in vitro effects of this compound. While some preliminary research has been conducted, the data is insufficient to draw meaningful correlations.
In Vivo Studies:
One of the most frequently cited in vivo studies, conducted by Mahmoud Elsohly, demonstrated that CBT could reduce intraocular pressure in rabbits, suggesting a potential application in the treatment of glaucoma.[2] Another study from 2007 indicated that CBT might mitigate some of the psychoactive effects of THC.[2] However, detailed experimental protocols for these studies are not readily accessible, and further research in animal models is needed to validate these initial findings.
In Vitro Studies:
Early in vitro research from the 1970s suggested that this compound may possess anti-inflammatory and anticonvulsant properties.[3] A 1975 study also indicated potential antibacterial effects.[3] More recently, CBT has been identified as a potential antiestrogen and aromatase inhibitor.[5] Despite these intriguing findings, the body of in vitro research remains limited.
Comparison of Available Data
Due to the sparse and disconnected nature of the existing research, a direct comparison of quantitative data from in vivo and in vitro studies is not feasible at this time. The following table highlights the general findings from the limited studies available.
| Endpoint | In Vivo Findings (Animal Models) | In Vitro Findings (Cell-based Assays) |
| Intraocular Pressure | Reduced intraocular pressure in rabbits.[2] | No data available. |
| Psychoactivity | May reduce the psychoactive effects of THC.[2] | No data available. |
| Anti-inflammatory | No direct data available. | Suggested potential anti-inflammatory properties.[3] |
| Anticonvulsant | No direct data available. | Suggested potential anticonvulsant properties.[3] |
| Antibacterial | No data available. | May inhibit the growth of certain bacteria.[3] |
| Hormonal Regulation | No data available. | Identified as a potential antiestrogen and aromatase inhibitor.[5] |
Experimental Protocols
Detailed experimental protocols for the aforementioned studies on this compound are not available in the public domain. To facilitate future research and ensure reproducibility, the scientific community would benefit from the publication of comprehensive methodologies for both in vivo and in vitro investigations of CBT.
Signaling Pathways
The precise mechanism of action and the signaling pathways modulated by this compound are currently unknown.[2] Its structural similarity to THC suggests a potential interaction with the endocannabinoid system; however, this has not been experimentally confirmed. Further research is required to elucidate the molecular targets and signaling cascades affected by CBT.
Future Directions and Conclusion
To advance the understanding of this compound, the research community should prioritize the following:
-
Comprehensive in vitro studies to determine the cellular and molecular effects of CBT across a range of cell types and assays.
-
Well-designed in vivo studies in various animal models to assess the physiological and behavioral effects of CBT, its pharmacokinetics, and its safety profile.
-
Publication of detailed experimental protocols to ensure the reproducibility and validation of research findings.
-
Investigation of the molecular targets and signaling pathways of CBT to understand its mechanism of action.
References
Investigating the Cross-Reactivity of Cannabitriol (CBT) in Cannabinoid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and investigating the potential cross-reactivity of Cannabitriol (CBT), a rare phytocannabinoid, in commonly used cannabinoid assays. While direct experimental data on CBT cross-reactivity is not extensively available in current scientific literature, this document outlines the necessary experimental protocols and presents comparative data from structurally similar cannabinoids to inform future research.
Introduction to this compound (CBT)
This compound (CBT) is a lesser-known cannabinoid found in trace amounts in the cannabis plant.[1] First isolated in 1966, it is considered a metabolite of tetrahydrocannabinol (THC).[2][3] Its chemical structure is similar to other cannabinoids, which raises the possibility of cross-reactivity in immunoassays designed to detect THC and its metabolites.[4] Understanding the potential for CBT to cross-react in these assays is crucial for accurate cannabinoid profiling, drug testing, and the development of new therapeutic agents.
Comparative Cross-Reactivity of Minor Cannabinoids
Due to the structural similarities among cannabinoids, immunoassays targeting THC or its metabolites can exhibit cross-reactivity with other analogs.[4][5] The extent of this cross-reactivity varies depending on the specific cannabinoid, the assay manufacturer, and the cutoff concentrations used.[4] Below are tables summarizing the observed cross-reactivity of several minor cannabinoids in common immunoassay formats. This data provides a baseline for predicting the potential behavior of CBT in similar assays.
Table 1: Cross-Reactivity of Various Cannabinoids in Homogeneous Immunoassays
| Cannabinoid | Assay 1 (e.g., Abbott Cannabinoids) | Assay 2 (e.g., Roche ONLINE DAT) | Assay 3 (e.g., Siemens EMIT®II Plus) |
| Delta-8-THC | High Cross-Reactivity | High Cross-Reactivity | High Cross-Reactivity |
| 11-OH-delta-8-THC | Cross-Reactivity Observed | Cross-Reactivity Observed | Cross-Reactivity Observed |
| 11-COOH-delta-8-THC | Cross-Reactivity Observed | Cross-Reactivity Observed | Cross-Reactivity Observed |
| Delta-10-THC | Variable Cross-Reactivity | Variable Cross-Reactivity | Variable Cross-Reactivity |
| Cannabidiol (CBD) | No Significant Cross-Reactivity | No Significant Cross-Reactivity | No Significant Cross-Reactivity |
| Cannabinol (CBN) | Cross-Reactivity Observed | Cross-Reactivity Observed | Cross-Reactivity Observed |
Note: "High Cross-Reactivity" indicates that the compound is readily detected by the assay. "Variable Cross-Reactivity" suggests that detection is dependent on the concentration and specific assay kit. Data compiled from multiple sources.[4][6]
Table 2: Percent Cross-Reactivity of Cannabinoids in a THC Direct ELISA
| Cannabinoid | Percent Cross-Reactivity (%) |
| Delta-8-carboxy-THC | 200% |
| Delta-9,11-THC | 25% |
| Delta-10-THC | 13% |
| Delta-6a(10a)-THC | 7% |
| THC-O-acetate | 3% |
| Tetrahydrocannabiphorol (THCP) | 0.5% |
Data adapted from a study using the Immunalysis Cannabinoids Direct ELISA kit.[7][8] The percent cross-reactivity is calculated relative to the concentration of the target analyte (e.g., delta-9-THC) required to produce the same response.
Experimental Protocols for Assessing Cross-Reactivity
The following protocols are based on established methodologies for determining cannabinoid cross-reactivity in immunoassays.[4][7][9] These can be adapted to investigate the specific cross-reactivity of this compound.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
This is a common method to quantify the cross-reactivity of an analyte.
Objective: To determine the concentration of CBT that inhibits the binding of a THC-conjugate to a limited number of anti-THC antibody binding sites by 50% (IC50).
Materials:
-
This compound (CBT) standard of known purity
-
THC standard (or the specific target analyte of the assay)
-
Competitive ELISA kit for cannabinoids (e.g., targeting 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol)
-
Drug-free urine or whole blood for matrix matching
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Standards: Prepare a serial dilution of both the CBT standard and the THC standard in the appropriate matrix (e.g., drug-free urine). Concentrations should span a wide range to generate a full dose-response curve.
-
Assay Procedure: Follow the manufacturer's instructions for the competitive ELISA kit. Typically, this involves:
-
Adding standards, controls, and samples to microplate wells coated with antibodies.
-
Adding a fixed amount of enzyme-labeled cannabinoid conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both CBT and the THC standard.
-
Determine the IC50 value for both compounds.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of THC Standard / IC50 of CBT) x 100
-
Homogeneous Enzyme Immunoassay (e.g., EMIT)
This method is often used for initial screening and provides a qualitative or semi-quantitative result.
Objective: To determine the minimum concentration of CBT that produces a positive result at a given cutoff level.
Materials:
-
This compound (CBT) standard
-
Calibrators and controls for the specific immunoassay kit (e.g., at 20 ng/mL, 50 ng/mL, and 100 ng/mL cutoffs)
-
Automated clinical chemistry analyzer
-
Drug-free urine
Procedure:
-
Sample Preparation: Fortify drug-free urine with varying concentrations of CBT (e.g., 20, 50, 100, 500, and 1000 ng/mL).[9]
-
Assay Performance: Run the prepared CBT samples on the automated analyzer using the cannabinoid immunoassay kit.
-
Interpretation:
-
Determine the lowest concentration of CBT that yields a positive result at each of the assay's cutoff concentrations.
-
If a sample is positive, it indicates cross-reactivity at that concentration. The absence of a positive result at high concentrations (e.g., 1000 ng/mL) suggests no significant cross-reactivity.[4]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for investigating the cross-reactivity of a novel cannabinoid like CBT.
Simplified Cannabinoid Receptor Signaling
Many cannabinoid assays are based on antibodies that recognize structures interacting with cannabinoid receptors. This diagram shows a simplified signaling pathway for cannabinoids.
Conclusion
While direct experimental data on the cross-reactivity of this compound in common cannabinoid assays remains to be established, the structural similarities to THC and other minor cannabinoids suggest that a potential for cross-reactivity exists. The provided comparative data for other cannabinoids and the detailed experimental protocols offer a comprehensive guide for researchers to systematically investigate and quantify the cross-reactivity of CBT. Such studies are essential for improving the accuracy of cannabinoid detection methods and for advancing our understanding of the pharmacology of rare cannabinoids.
References
- 1. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cannakeys.com [cannakeys.com]
- 4. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabitriol vs. CBD: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of Cannabitriol (CBT) and Cannabidiol (CBD), two phytocannabinoids found in Cannabis sativa. While extensive research has elucidated the pharmacological profile of CBD, this compound remains a less-studied compound. This document summarizes the available experimental data on the binding affinities of both compounds to key cannabinoid and related receptors, outlines common experimental methodologies, and visualizes relevant signaling pathways to aid in research and drug development.
Executive Summary
A comprehensive review of current scientific literature reveals a significant disparity in the available data for Cannabidiol (CBD) versus this compound (CBT). Quantitative binding affinity data for CBD at various receptors, including the canonical cannabinoid receptors (CB1 and CB2) and other targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) and the G-protein coupled receptor 55 (GPR55), is well-documented. In stark contrast, the pharmacology of CBT is largely unexplored, with a notable absence of quantitative binding affinity data (e.g., Kᵢ or EC₅₀ values) in publicly accessible research.
This guide will proceed with a detailed presentation of the known binding affinities for CBD and will qualitatively describe the limited information available for CBT.
Comparative Receptor Binding Affinities
The following table summarizes the experimentally determined binding affinities of CBD for human cannabinoid and related receptors. Due to the lack of available quantitative data for CBT, a direct numerical comparison is not possible at this time.
| Compound | Receptor | Binding Affinity (Kᵢ) | Notes |
| Cannabidiol (CBD) | CB1 | > 4 µM | Low affinity; acts as a negative allosteric modulator. |
| CB2 | > 1 µM[1] | Low affinity; potential allosteric modulator.[2] | |
| TRPV1 | Agonist | Potent activator.[3] | |
| GPR55 | Antagonist (IC₅₀ = 445 nM)[4] | Blocks GPR55 activation. | |
| This compound (CBT) | CB1 | Not Quantified | Studies suggest almost no interaction. |
| CB2 | Not Quantified | Effects on CB2 receptors remain unknown. | |
| TRPV1 | Not Quantified | No available data. | |
| GPR55 | Not Quantified | No available data. |
Note on this compound (CBT): The pharmacology of this compound is significantly understudied.[5] Initial research indicates a lack of significant interaction with the CB1 receptor, which aligns with its non-intoxicating profile. However, its binding characteristics at the CB2 receptor and other potential molecular targets have not been determined.
Experimental Protocols: Receptor Binding Assays
The determination of cannabinoid receptor binding affinity is most commonly achieved through competitive radioligand binding assays. This methodology allows for the quantification of a test compound's ability to displace a radiolabeled ligand with a known high affinity for the target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., CBD or CBT) for a specific receptor (e.g., CB1 or CB2).
Materials and Reagents:
-
Cell Membranes: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-CB1 or HEK-CB2 cells).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test Compounds: Unlabeled cannabinoids (CBD, CBT) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer containing magnesium chloride (MgCl₂) and bovine serum albumin (BSA) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Procedure:
-
Incubation: A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways
The interaction of cannabinoids with their receptors initiates a cascade of intracellular signaling events. Below are simplified diagrams of the signaling pathways for the CB1, CB2, TRPV1, and GPR55 receptors.
CB1 and CB2 Receptor Signaling
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/₀.[6]
TRPV1 Receptor Signaling
TRPV1 is a non-selective cation channel that, when activated, leads to the influx of calcium and sodium ions, resulting in membrane depolarization.
GPR55 Receptor Signaling
GPR55 is another GPCR that has been shown to be modulated by certain cannabinoids. It couples to Gα₁₃, leading to the activation of RhoA.
Conclusion
The comparative analysis of this compound and CBD highlights a significant knowledge gap in our understanding of the pharmacology of less-abundant phytocannabinoids. While CBD has been extensively studied, revealing a complex pharmacological profile with low affinity for canonical cannabinoid receptors and significant activity at other targets like TRPV1 and GPR55, the receptor binding affinities of CBT remain largely uncharacterized. The lack of quantitative data for CBT prevents a direct comparison with CBD and underscores the need for further research into the pharmacological properties of this and other minor cannabinoids. Such studies are crucial for a comprehensive understanding of the therapeutic potential of all compounds within the Cannabis sativa plant.
References
- 1. cannabisclinicians.org [cannabisclinicians.org]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychoactive Effects of Cannabitriol and THC for Drug Development Professionals
An objective comparison of the pharmacological profiles of Cannabitriol (CBT) and Δ⁹-tetrahydrocannabinol (THC), focusing on their distinct psychoactive effects and underlying molecular mechanisms. This guide synthesizes the available experimental data to inform researchers and scientists in the field of drug development.
The landscape of cannabinoid research is rapidly expanding, with a growing interest in the therapeutic potential of the diverse array of compounds found in the Cannabis sativa plant. While Δ⁹-tetrahydrocannabinol (THC) is well-known for its psychoactive properties, other minor cannabinoids, such as this compound (CBT), are emerging as compounds of interest due to their unique pharmacological profiles. This guide provides a detailed comparison of the psychoactive effects of THC and CBT, supported by available experimental data, to assist researchers in understanding their distinct mechanisms of action and potential therapeutic applications.
Psychoactive Profile of Tetrahydrocannabinol (THC)
THC is the primary psychoactive constituent of cannabis, responsible for the euphoric and intoxicating effects associated with its use.[1] Its psychoactivity is dose-dependent and can include altered perception, mood changes, and cognitive impairment.[2] These effects are primarily mediated through its interaction with the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1).
Quantitative Data: Receptor Binding Affinity of THC
The psychoactive effects of THC are a direct result of its binding to and partial agonism of the CB1 receptor, which is highly expressed in the central nervous system.[1] The binding affinity of THC to cannabinoid receptors has been quantified in numerous studies.
| Compound | Receptor | Binding Affinity (Ki) |
| Δ⁹-THC | CB1 | 40.7 nM |
| Δ⁹-THC | CB2 | 36 nM |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Signaling Pathway of THC
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), THC initiates a signaling cascade that leads to the modulation of neurotransmitter release. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects downstream signaling pathways and ion channels, ultimately altering neuronal excitability and communication.
Experimental Protocol: Assessment of THC's Psychoactive Effects in Humans
The subjective psychoactive effects of THC in humans are typically assessed using validated questionnaires and visual analog scales (VAS) in controlled clinical trials.
Objective: To quantify the subjective psychoactive effects of inhaled or orally administered THC compared to a placebo.
Participants: Healthy, infrequent cannabis users to minimize tolerance effects.
Design: A double-blind, placebo-controlled, crossover study design is often employed.
Intervention: Participants receive a controlled dose of THC (e.g., 5-20 mg) and a matching placebo on separate occasions, with a washout period in between.
Outcome Measures:
-
Visual Analog Scales (VAS): Participants rate subjective feelings on a 100-mm line, with anchors such as "Not at all" and "Extremely." Key items include "Feeling High," "Good Drug Effect," "Bad Drug Effect," and scales for psychedelic effects (e.g., Bowdle VAS).[3][4]
-
Questionnaires: Standardized questionnaires like the Addiction Research Center Inventory (ARCI) Marijuana Scale are used to assess the nature of the subjective experience.[5]
-
Physiological Measures: Heart rate, blood pressure, and other physiological parameters are monitored.
-
Cognitive and Psychomotor Performance: Tasks assessing memory, attention, and reaction time are administered.[2]
Data Analysis: Statistical comparisons are made between the THC and placebo conditions to determine the significance of the subjective and physiological effects.[4]
Psychoactive Profile of this compound (CBT)
In stark contrast to THC, this compound (CBT) is generally considered to be a non-psychoactive cannabinoid.[6] It is a minor cannabinoid and a metabolite of THC.[7] Current research suggests that CBT does not produce the intoxicating effects characteristic of THC and may even modulate some of THC's psychoactive properties.[8]
Quantitative Data: Receptor Interactions of CBT
The lack of psychoactivity of CBT is supported by evidence suggesting it does not bind significantly to the CB1 receptor.[6] Its interactions with other receptors are still under investigation.
| Compound | Receptor/Enzyme | Interaction | Quantitative Data |
| This compound (CBT) | CB1 Receptor | No significant binding reported | N/A |
| This compound (CBT) | Aromatase | Potential Inhibition | Limited data, no consistent IC50 reported |
| This compound (CBT) | Estrogen Receptor | Potential Antagonism | Limited data, no consistent Ki reported |
N/A: Not available from the reviewed literature.
Proposed Mechanisms of Action for CBT
Given its limited interaction with cannabinoid receptors, the biological effects of CBT are likely mediated through other molecular targets. Emerging research suggests that CBT may act as an aromatase inhibitor and an anti-estrogenic compound.
-
Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens. Some in silico and in vitro studies suggest that CBT may inhibit this enzyme, which could have implications for hormone-dependent conditions.[9][10]
-
Anti-Estrogenic Effects: CBT has been proposed to have anti-estrogenic properties, potentially by acting as an antagonist at estrogen receptors.[6]
Experimental Protocols for Investigating CBT's Mechanisms
While specific protocols for assessing the psychoactive effects of CBT are not prevalent due to its non-intoxicating nature, its potential alternative mechanisms can be investigated using established in vitro assays.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
Objective: To determine the inhibitory potential of CBT on aromatase activity.
Methodology: A common method is the tritiated water-release assay using human recombinant aromatase or placental microsomes.[11]
-
Incubation: Human recombinant aromatase is incubated with a tritiated androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) and varying concentrations of CBT. A known aromatase inhibitor (e.g., letrozole) is used as a positive control.[12]
-
Reaction: Aromatase converts the androgen to estrogen, releasing tritiated water (³H₂O).
-
Separation: The ³H₂O is separated from the unmetabolized substrate.
-
Quantification: The amount of ³H₂O is quantified using liquid scintillation counting, which is proportional to the aromatase activity.
-
Data Analysis: The concentration of CBT that inhibits 50% of the aromatase activity (IC50) is calculated.
Experimental Protocol: Estrogen Receptor Binding Assay
Objective: To determine if CBT binds to and potentially antagonizes the estrogen receptor.
Methodology: A competitive binding assay using rat uterine cytosol or recombinant human estrogen receptors is employed.[13]
-
Preparation: A preparation containing estrogen receptors (e.g., rat uterine cytosol) is used.
-
Incubation: The receptor preparation is incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) and increasing concentrations of CBT. A known estrogen receptor ligand (e.g., unlabeled estradiol) is used as a competitor for standard curve generation.
-
Separation: Bound and unbound radioligand are separated.
-
Quantification: The amount of bound radioligand is measured.
-
Data Analysis: The ability of CBT to displace the radiolabeled estrogen is determined, and the inhibitory constant (Ki) can be calculated.
Direct Comparison and Summary
The fundamental difference in the psychoactive effects of THC and CBT stems from their distinct molecular targets and mechanisms of action.
| Feature | Tetrahydrocannabinol (THC) | This compound (CBT) |
| Psychoactivity | Psychoactive | Generally considered non-psychoactive |
| Primary Molecular Target | CB1 Receptor | Aromatase, Estrogen Receptor (putative) |
| Mechanism of Action | Partial agonist at CB1 receptors, leading to modulation of neurotransmitter release | Potential inhibition of aromatase and antagonism of estrogen receptors |
References
- 1. Frontiers | The Behavioral Sequelae of Cannabis Use in Healthy People: A Systematic Review [frontiersin.org]
- 2. Pharmacology and effects of cannabis: A brief review | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. Profiling the subjective effects of Δ⁹-tetrahydrocannabinol using visual analogue scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling the subjective effects of Δ9‐tetrahydrocannabinol using visual analogue scales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 7. cannakeys.com [cannakeys.com]
- 8. newphaseblends.com [newphaseblends.com]
- 9. realmofcaring.org [realmofcaring.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Cannabidiol and Tamoxifen Efficacy in Breast Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct mechanisms and efficacy profiles for cannabidiol (CBD) and the established breast cancer therapy, Tamoxifen, in breast cancer cell lines. This guide synthesizes available in-vitro data to offer a comparative overview for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are lacking, in-vitro studies provide valuable insights into their individual and combined effects on breast cancer cell viability and signaling pathways.
Executive Summary
This report details the in-vitro efficacy of Cannabidiol (CBD) in comparison to Tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM), against various breast cancer cell lines. While both agents demonstrate the ability to inhibit cell proliferation and induce apoptosis, their mechanisms of action and efficacy in different breast cancer subtypes show notable differences. Of significant interest is the observation of an additive cytotoxic effect when CBD and Tamoxifen are used in combination, particularly in estrogen receptor-positive (ER+) cell lines.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis rates for CBD and Tamoxifen in various breast cancer cell lines, compiled from multiple independent studies. It is important to note that direct comparisons of absolute values between studies can be challenging due to variations in experimental conditions.
| Compound | Cell Line | Receptor Status | IC50 (µM) | Citation |
| Cannabidiol (CBD) | T-47D | ER+ | ~24 | [1] |
| SK-BR-3 | HER2+ | ~24 | [1] | |
| MDA-MB-231 | Triple-Negative | ~40 | [1] | |
| MCF-7 | ER+ | 10.8 (average) | [2] | |
| Tamoxifen | MCF-7 | ER+ | 18 (for Tamoxifen alone) | [3] |
| T-47D | ER+ | Not explicitly stated in direct comparison |
Table 1: Comparative IC50 Values of Cannabidiol and Tamoxifen in Breast Cancer Cell Lines.
| Compound | Cell Line | Treatment Conditions | Apoptosis Rate | Citation |
| Cannabidiol (CBD) | MCF-7 | 38.42–64.6 µM | Increased from 5.94% to 15.38–58.94% | [4] |
| Tamoxifen | MCF-7 | Combination with Curcumin-loaded niosomes | 16.2% | [5] |
| CBD + Tamoxifen | T-47D | Not explicitly quantified in direct comparison | Additive negative effect on cell viability observed | [6] |
Table 2: Apoptosis Induction by Cannabidiol and Tamoxifen in Breast Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells (e.g., T-47D, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of CBD, Tamoxifen, or a combination of both for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Tamoxifen Signaling
Tamoxifen, a selective estrogen receptor modulator (SERM), primarily exerts its anti-cancer effects by competitively binding to the estrogen receptor (ER) in breast cancer cells. This blocks estrogen from binding to the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.
Caption: Tamoxifen's mechanism of action in ER+ breast cancer cells.
Cannabidiol (CBD) Signaling
CBD's anti-cancer activity is multifaceted and appears to be independent of classical cannabinoid receptors (CB1 and CB2). It has been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the modulation of the PI3K/Akt/mTOR pathway and the induction of oxidative stress.
Caption: Key signaling pathways affected by Cannabidiol in breast cancer cells.
Combined Effect of Cannabidiol and Tamoxifen
In-vitro evidence suggests an additive cytotoxic effect when CBD and Tamoxifen are co-administered to ER+ breast cancer cells, such as the T-47D line.[6] This suggests that the combination may be more effective at inhibiting cancer cell growth than either compound alone. The precise molecular mechanisms underlying this additive effect are still under investigation but may involve the simultaneous targeting of distinct and complementary signaling pathways.
Caption: Experimental workflow demonstrating the combined effect of CBD and Tamoxifen.
Conclusion and Future Directions
The available preclinical data suggests that Cannabidiol exhibits anti-cancer properties in breast cancer cell lines, operating through mechanisms distinct from Tamoxifen. The observation of an additive effect when both compounds are used in combination in ER+ cells is a promising area for future research. Further in-depth studies are warranted to elucidate the precise signaling pathways involved in this additive interaction and to evaluate the efficacy and safety of this combination in in-vivo models. A deeper understanding of these mechanisms could pave the way for novel therapeutic strategies for breast cancer.
Disclaimer: This report is intended for informational purposes for a scientific audience and is based on preclinical data. The findings have not been evaluated in human clinical trials and should not be interpreted as medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. genesispub.org [genesispub.org]
- 3. Cannabis with breast cancer treatment: propitious or pernicious? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Study of Cannabitriol Isomers' Biological Activity: A Review of Current Knowledge
A comprehensive review of the scientific literature reveals a significant gap in the comparative biological activity of Cannabitriol (CBT) isomers. While the existence of multiple CBT isomers is acknowledged, with at least nine distinct forms suggested, there is a notable absence of published research directly comparing their pharmacological effects.[1] This guide, therefore, summarizes the current understanding of this compound as a broader compound and explores the potential for isomer-specific activity based on established principles of cannabinoid pharmacology.
This compound, a lesser-known phytocannabinoid first isolated in 1966, is structurally similar to tetrahydrocannabinol (THC) and is also a metabolite of THC.[2][3] Unlike the well-studied cannabinoids THC and CBD, the pharmacology of CBT is not extensively documented.[4] However, preliminary research suggests a range of potential therapeutic properties.
Known Biological Activities of this compound
Current research, while limited, points to several potential biological activities of this compound:
-
Antiestrogen and Aromatase Inhibition: One of the most cited activities of CBT is its potential as an antiestrogen and an aromatase inhibitor, suggesting a role in modulating hormone-sensitive conditions.[1][2][4]
-
Intraocular Pressure Reduction: A study conducted by Mahmoud Elsohly demonstrated that CBT might have applications in managing glaucoma due to its ability to reduce intraocular pressure.[2]
-
Modulation of THC's Psychoactive Effects: Some research suggests that CBT may mitigate the psychoactive effects of THC, which could be beneficial for patients seeking the therapeutic benefits of THC without the associated intoxication.[1]
-
Anti-inflammatory and Neuroprotective Properties: Preliminary in vitro studies indicate that CBT may possess anti-inflammatory and neuroprotective properties, although the exact mechanisms are not yet understood.[5]
-
Anticonvulsant and Antibacterial Effects: Early studies have hinted at potential anticonvulsant and antibacterial properties of CBT.[6]
It's important to note that much of the available information is based on a small number of studies, and further research is needed to confirm these effects and understand their clinical significance.
The Importance of Stereoisomerism in Cannabinoid Activity
While direct comparative data for CBT isomers is unavailable, the study of other cannabinoids provides strong evidence for the importance of stereochemistry in determining biological activity. The three-dimensional structure of a molecule can significantly influence its interaction with biological targets such as receptors and enzymes.
For many chiral drugs, different enantiomers (mirror-image isomers) can have distinct pharmacological and pharmacokinetic properties.[7][8] This principle is well-established in cannabinoid research. For instance, the behavioral effects of THC stereoisomers have been shown to differ significantly.[9] It is therefore highly probable that the various isomers of this compound also exhibit unique biological activity profiles. The lack of specific research into these differences represents a significant area for future investigation in cannabinoid science.
Data on Specific this compound Isomers
The scientific literature contains very limited information on specific CBT isomers. The Wikipedia entry for this compound mentions "(+)-CBT" and provides a CAS number for a specific isomer (74184-29-5) in addition to the racemic mixture (11003-36-4), indicating that this isomer has been isolated and identified.[4] However, a dedicated pharmacological profile for (+)-CBT or any other specific isomer is not available in the reviewed literature.
Future Directions and Lack of Quantitative Data
The absence of comparative studies on this compound isomers means that no quantitative data (e.g., IC50, Ki values) for their biological activities can be presented at this time. Consequently, it is not possible to provide detailed experimental protocols specifically for the comparison of CBT isomers or to delineate the signaling pathways they may differentially modulate.
To facilitate future research in this area, a hypothetical experimental workflow for comparing the biological activity of cannabinoid isomers is presented below. This is followed by a diagram of a potential signaling pathway that this compound may influence, given its reported antiestrogenic activity.
Visualizations
Hypothetical Experimental Workflow for Comparing Cannabinoid Isomer Activity
Caption: A generalized workflow for the comparative analysis of cannabinoid isomers.
Potential Signaling Pathway Influenced by this compound
Caption: A simplified diagram of the estrogen signaling pathway, a potential target for this compound.
References
- 1. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 2. What is this compound? [wellspringcbd.com]
- 3. cannakeys.com [cannakeys.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 11003-36-4 [smolecule.com]
- 6. What is the effect of Cannabinoids? (updated April 2023) [phytopluscbd.com]
- 7. Stereochemical aspects of pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral comparisons of the stereoisomers of tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cannabitriol
For researchers, scientists, and drug development professionals, the responsible management of novel compounds like Cannabitriol (CBT) is a cornerstone of laboratory safety and regulatory adherence. Although specific disposal regulations for this compound may not be explicitly defined, established guidelines for cannabis and cannabinoid waste provide a robust framework. The principal objective is to render the compound "unusable and unrecognizable" to prevent diversion, accidental exposure, and environmental contamination.[1][2]
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions similar to those for other cannabinoids like Cannabidiol (CBD) should be taken.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.[1]
Secure Storage:
-
All this compound waste must be stored securely in a designated, limited-access area prior to its disposal to prevent any unauthorized access.[1]
**Step-by-Step Disposal Protocol
The following protocol outlines the process for rendering non-hazardous this compound waste unusable and preparing it for final disposal.
-
Segregation of Waste:
-
Rendering the Waste Unusable and Unrecognizable:
-
For Solid Waste: If the waste is in a solid form (e.g., pure compound, plant material), grind it to a fine consistency.[1][2]
-
For Liquid Waste: Absorb liquid waste containing this compound with an inert material like vermiculite, sand, or cat litter.[2][3]
-
Mixing: Combine the this compound waste (either the ground solid or the absorbed liquid) with at least an equal volume of non-hazardous, undesirable material.[1][2][4] The goal is to create a heterogeneous mixture where the active compound is diluted and physically bound.[2]
-
-
Packaging for Disposal:
-
Final Disposal:
-
The appropriate final disposal method is dictated by local regulations and the composition of the mixture. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2]
-
Do not dispose of this compound waste down the drain or in the regular trash without deactivation and proper packaging.[2]
-
Quantitative Disposal Guidelines
The following table summarizes the key quantitative requirements for rendering cannabinoid waste unusable, based on general regulatory guidance.
| Parameter | Requirement | Regulatory Basis |
| Non-Cannabinoid Waste Mixture | The this compound waste must be mixed with at least 50% non-cannabinoid solid waste.[1][4][5][6] | EPA and various state regulations. |
| Mixing Ratio for Undesirable Material | Mix the this compound waste with at least an equal volume of an undesirable material (e.g., cat litter, coffee grounds).[2][7] | General guidance for rendering compounds unusable. |
Experimental Protocol: Rendering Non-Hazardous this compound Waste Unusable
This protocol provides a detailed methodology for the key process of deactivating this compound waste.
Materials:
-
This compound waste (e.g., residual compound, contaminated labware).
-
Designated, clearly labeled, and sealable waste container.
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[2]
-
Grinder or mortar and pestle (for solid waste).
-
Inert absorbent material (for liquid waste, e.g., vermiculite, sand).[2]
-
Undesirable, non-hazardous material (e.g., cat litter, sand, sawdust, used coffee grounds).[2]
Procedure:
-
Don PPE: Before handling any waste, put on your gloves, safety glasses, and lab coat.
-
Collect and Segregate: Gather all this compound-contaminated waste into a designated container.
-
Process Solid or Liquid Waste:
-
Mix with Undesirable Material: Add an at least equal volume of an undesirable material (like used coffee grounds or cat litter) to the processed this compound waste.[2] Mix thoroughly to ensure the active compound is diluted and dispersed.
-
Package Securely: Transfer the final mixture to a leak-proof container and seal it securely.[1][2]
-
Label and Store: Label the container according to your facility's protocols and store it in a secure area pending final disposal.
-
Consult EHS: Contact your Environmental Health and Safety (EHS) department to arrange for the final disposal, specifying the nature of the waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research environment.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel, the public, and the environment.
References
Navigating the Safe Handling of Cannabitriol: A Guide to Personal Protective Equipment and Disposal
Due to the limited availability of a specific Safety Data Sheet (SDS) for Cannabitriol (CBT), this guide provides essential safety and logistical information based on best practices for handling cannabinoids, drawing from data on related compounds such as Cannabidiol (CBD). Researchers, scientists, and drug development professionals should use this information as a foundational resource for establishing safe laboratory practices.
This compound is a rare cannabinoid found in the cannabis plant.[1][2] While research into its specific properties is ongoing, its structural similarity to other cannabinoids necessitates the implementation of robust safety protocols to minimize exposure and ensure a safe working environment.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is crucial when handling any chemical substance, including this compound. The following table summarizes the recommended PPE for handling cannabinoids in a laboratory setting.[3][4][5][6][7]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are preferred for their resistance to a variety of chemicals.[3] Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye and Face Protection | Safety glasses or goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles.[3][4][5][6] A face shield may be necessary when there is a higher risk of splashing.[6] |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn to protect the skin and clothing from contamination.[3][4][7] Consider disposable gowns for procedures with a higher risk of contamination.[3] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powders or performing procedures that may generate aerosols.[5][6][7] The specific type of respirator should be determined by a thorough risk assessment.[5][7] |
Operational Plan: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of the research material.
| Procedure | Guideline |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[7] |
| Hygiene Practices | Avoid eating, drinking, or smoking in the laboratory.[8] Wash hands thoroughly after handling cannabinoids, even if gloves were worn.[8][9] |
| Avoiding Exposure | Minimize the creation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[9] Do not ingest or inhale the substance.[9] |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Keep containers tightly closed when not in use.[10][11] |
Disposal Plan: Managing Cannabinoid Waste Responsibly
Proper disposal of cannabinoid waste is essential to prevent environmental contamination and ensure regulatory compliance. Disposal procedures may vary by location, so it is crucial to consult and adhere to local, state, and federal regulations.[12][13]
| Waste Type | Disposal Procedure |
| Unused this compound | Should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container designated for chemical waste. |
| General Disposal Principle | Many regulations require rendering cannabis waste "unusable and unrecognizable" before disposal.[12][14] This often involves mixing the waste with at least 50% non-cannabis material, such as soil, compost, or other solid waste.[12][13][14] |
| Prohibited Disposal Methods | Do not dispose of cannabinoid waste down the drain or in the regular trash unless explicitly permitted by your institution and local regulations.[15] |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial receipt of the compound to its final disposal.
Safe handling workflow for this compound.
References
- 1. What is this compound (CBT) and how does it differ from CBD and THC? [errors-seeds.ua]
- 2. newphaseblends.com [newphaseblends.com]
- 3. marijuanapackaging.com [marijuanapackaging.com]
- 4. growshieldppe.com [growshieldppe.com]
- 5. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 6. stauffersafety.com [stauffersafety.com]
- 7. Levitt-Safety | PPE (and other safety equipment) for cannabis farming [levitt-safety.com]
- 8. chemos.de [chemos.de]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What are ways to safely dispose of cannabis waste? - iKickButts [ikickbutts.org]
- 13. masscannabiscontrol.com [masscannabiscontrol.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Safe Disposal [portal.ct.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
